Technical Documentation Center

4-(4-Methoxy-benzyloxy)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Methoxy-benzyloxy)-1H-pyrazole
  • CAS: 1893853-00-3

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-(4-Methoxy-benzyloxy)-1H-pyrazole Derivatives: A Technical Guide

Executive Summary & Structural Rationale The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry. When functionalized with a 4-(4-methoxy-benzyloxy) moiety, the resulting derivatives exhibit potent poly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry. When functionalized with a 4-(4-methoxy-benzyloxy) moiety, the resulting derivatives exhibit potent polypharmacology, primarily acting as kinase inhibitors in oncology and nuclear receptor modulators in metabolic diseases[1].

The structural causality behind this activity lies in the specific electronic and steric properties of the substituent[2]:

Electron-Donating Group (EDG) Effect: The para-methoxy group increases the electron density of the benzyl ring, strengthening cation- π and π

π stacking interactions within target binding pockets[2].
  • Hydrogen Bonding : The ether oxygen atoms (both in the methoxy and benzyloxy groups) serve as critical hydrogen-bond acceptors[2].

  • Lipophilic Anchoring : The benzyloxy tail provides a flexible, lipophilic extension that perfectly occupies the hydrophobic sub-pockets of kinase hinge regions and nuclear receptors[3].

  • Primary Pharmacological Mechanisms

    Oncology: ATP-Competitive Kinase Inhibition (CDKs & EGFR)

    In cancer therapeutics, 4-(4-methoxy-benzyloxy)-1H-pyrazole derivatives function as potent inhibitors of Cyclin-Dependent Kinases (CDK2) and Epidermal Growth Factor Receptor (EGFR)[4].

    • Mechanism : The pyrazole core acts as a bioisostere for the purine ring of ATP. It forms vital bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2, Met793 in EGFR)[4].

    • Role of the Methoxy-Benzyloxy Group : The bulky, electron-rich 4-methoxy-benzyloxy group extends into the hydrophobic pocket adjacent to the ATP-binding site. This prevents the kinase from adopting its active "DFG-in" conformation, effectively halting the phosphorylation of downstream effectors like Rb and MAPK, leading to cell cycle arrest and apoptosis[1].

    KinasePathway Ligand 4-(4-Methoxy-benzyloxy) -1H-pyrazole Kinase CDK2 / EGFR (ATP Binding Site) Ligand->Kinase Competitive Inhibition Substrate Downstream Effectors (Rb, MAPK) Kinase->Substrate Phosphorylation (Blocked) CellCycle Cell Cycle Arrest & Apoptosis Substrate->CellCycle Signal Transduction (Halted)

    Fig 1. Competitive inhibition of CDK2/EGFR signaling pathways by 4-methoxy-benzyloxy pyrazoles.

    Metabolic Regulation: PPAR γ / δ Modulation

    Beyond oncology, benzyloxy-pyrazole derivatives are recognized as modulators of Peroxisome Proliferator-Activated Receptors (PPAR γ and PPAR δ ), which are master regulators of lipid and glucose metabolism[3].

    • Mechanism : The compound acts as an endogenous ligand mimetic. The pyrazole head group coordinates with the activation function-2 (AF-2) helix, while the 4-methoxy-benzyloxy tail anchors deeply into the Y-shaped hydrophobic pocket of the PPAR ligand-binding domain (LBD)[3].

    • Downstream Effects : Binding induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on target DNA, upregulating genes involved in insulin sensitization and fatty acid oxidation[3].

    PPARPathway Compound Pyrazole Derivative PPAR PPARγ / PPARδ (Cytosol/Nucleus) Compound->PPAR Ligand Binding RXR RXR Heterodimer PPAR->RXR Dimerization PPRE PPRE (Target Gene Promoter) RXR->PPRE DNA Binding Transcription Gene Expression (Lipid Metabolism) PPRE->Transcription Transcriptional Activation

    Fig 2. PPARγ/δ activation and transcriptional regulation by pyrazole derivatives.

    Self-Validating Experimental Protocols

    To rigorously evaluate the mechanism of action of these derivatives, researchers must employ orthogonal assays that validate both biochemical binding and cellular target engagement.

    Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

    Causality & Rationale: Standard colorimetric or luminescent assays are prone to false positives due to compound autofluorescence or aggregation. TR-FRET uses a time delay before measurement, eliminating short-lived background fluorescence and providing a highly trustworthy, self-validating readout of competitive ATP binding.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, and 0.01% Brij-35.

    • Compound Dilution: Serially dilute the 4-(4-methoxy-benzyloxy)-1H-pyrazole derivative in 100% DMSO, then transfer to the assay plate (final DMSO concentration 1%). Include Staurosporine as a positive control and DMSO as a negative vehicle control.

    • Enzyme-Tracer Addition: Add 5 nM of recombinant CDK2/CyclinA complex and 10 nM of a fluorescently labeled ATP-competitive tracer to the wells.

    • Antibody Addition: Add the Europium-labeled anti-tag antibody (targeting the kinase).

    • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

    • Readout: Measure the TR-FRET signal using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm). A decrease in the FRET ratio indicates competitive displacement of the tracer by the pyrazole derivative.

    Protocol 2: Cellular Thermal Shift Assay (CETSA)

    Causality & Rationale: Biochemical assays do not prove that a drug reaches its target inside a living cell. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation. This confirms intracellular target engagement.

    Step-by-Step Methodology:

    • Cell Treatment: Culture A549 (lung carcinoma) cells to 80% confluency. Treat cells with 10 μ M of the pyrazole derivative or DMSO vehicle for 2 hours.

    • Thermal Profiling: Aliquot the treated cells into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen.

    • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble (folded) protein fraction from the precipitated (denatured) proteins.

    • Western Blotting: Analyze the soluble fractions via Western blot using anti-CDK2 or anti-EGFR antibodies.

    • Validation: An upward shift in the melting temperature ( Tm​ ) of the target protein in the compound-treated group compared to the DMSO group confirms direct intracellular binding.

    Quantitative Data Summary

    The following table summarizes the representative inhibitory profiles of methoxy-substituted pyrazole derivatives against key therapeutic targets, demonstrating their polypharmacological potential[1][2][4].

    Target Enzyme / ReceptorAssay TypeRepresentative IC 50​ / EC 50​ RangePrimary Biological Effect
    CDK2 TR-FRET Kinase Assay0.12 μ M – 1.81 μ MCell cycle arrest (G1/S phase)
    EGFR (Wild Type) Radiometric Assay0.20 μ M – 2.50 μ MInhibition of tumor proliferation
    VEGFR-2 Kinase Profiling1.33 μ M – 34.58 μ MAnti-angiogenesis
    PPAR γ Reporter Gene AssayEC 50​ : 0.50 μ M – 5.0 μ MAdipocyte differentiation, insulin sensitization
    COX-2 Enzyme Immunoassay0.95 μ M – 2.52 μ MAnti-inflammatory (anti-edematogenic)

    Conclusion

    The 4-(4-methoxy-benzyloxy)-1H-pyrazole scaffold represents a highly versatile pharmacophore. The strategic placement of the electron-donating methoxy group and the lipophilic benzyloxy linker allows these derivatives to achieve high-affinity binding across diverse targets, most notably kinases (CDK2/EGFR) and nuclear receptors (PPARs). By employing robust, self-validating methodologies like TR-FRET and CETSA, researchers can confidently map the structure-activity relationships of this scaffold, paving the way for novel dual-action therapeutics in oncology and metabolic disease.

    References

    • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Molecules (MDPI) URL: [Link]

    • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Chemistry URL: [Link]

    • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Pharmaceuticals (PMC / NIH) URL: [Link]

    • Title: FIVE-MEMBERED HETEROCYCLIC ALKANOIC ACID DERIVATIVE (EP 1394154 A1)

    Sources

    Exploratory

    Mass Spectrometry Fragmentation Patterns of 4-(4-Methoxy-benzyloxy)-1H-pyrazole: A Mechanistic Guide

    Executive Summary In the realm of drug development and structural elucidation, pyrazole derivatives represent a critical class of pharmacophores. 4-(4-Methoxy-benzyloxy)-1H-pyrazole (Exact Mass: 204.0899 Da) is a highly...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the realm of drug development and structural elucidation, pyrazole derivatives represent a critical class of pharmacophores. 4-(4-Methoxy-benzyloxy)-1H-pyrazole (Exact Mass: 204.0899 Da) is a highly functionalized molecule characterized by a pyrazole core linked via an ether bridge to a 4-methoxybenzyl moiety. Understanding its mass spectrometry (MS) fragmentation behavior is essential for pharmacokinetic profiling, metabolite identification, and synthetic verification.

    As a Senior Application Scientist, I have structured this whitepaper to move beyond empirical observation. We will dissect the causality of its gas-phase dissociation, detailing why specific bonds break under Collision-Induced Dissociation (CID) and providing a self-validating experimental framework to ensure absolute confidence in spectral interpretation.

    Structural Dynamics & Ionization Causality

    Under positive Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor ion, [M+H]⁺ at m/z 205.097 . The causality of its subsequent fragmentation is governed by proton affinity and thermodynamic stability:

    • Site of Protonation: While the pyrazole nitrogens are basic, the ether oxygen acts as a highly competitive site for protonation due to the stabilizing influence of the adjacent benzylic system.

    • Thermodynamic Sink (Ether Cleavage): The most labile bond in the molecule is the benzylic C–O ether bond. Heterolytic cleavage of this bond is driven by the formation of the 4-methoxybenzyl cation (m/z 121.065) . This cation is exceptionally stable due to resonance delocalization provided by the electron-donating para-methoxy group (forming an oxonium resonance structure). This makes m/z 121 the undisputed base peak in the MS/MS spectrum.

    • Rearrangement and Expulsion: As documented in foundational MS studies of methoxybenzyl derivatives , the m/z 121 cation undergoes a ring expansion to a methoxycycloheptatrienyl intermediate, followed by the rapid expulsion of neutral formaldehyde (CH₂O, 30 Da) to yield the highly stable aromatic tropylium ion (m/z 91.054) .

    • Charge Retention (Minor Pathway): A higher-energy, secondary pathway involves charge retention on the pyrazole moiety, yielding protonated 1H-pyrazol-4-ol (m/z 85.040) alongside the neutral loss of a 4-methoxybenzyl radical/molecule.

    Diagnostic Fragmentation Pathways

    The logical flow of these gas-phase reactions is mapped below. The dominance of the m/z 121 pathway is a direct consequence of the low activation energy required to form the resonance-stabilized benzylic cation compared to pyrazole ring rupture .

    Fragmentation_Logic M [M+H]+ m/z 205.097 O_Prot Ether O-Protonation Activated State M->O_Prot +H+ (ESI) F1 4-Methoxybenzyl Cation m/z 121.065 O_Prot->F1 Heterolytic Cleavage Neutral Loss: 84 Da F2 Protonated Pyrazol-4-ol m/z 85.040 O_Prot->F2 Charge Retention Neutral Loss: 120 Da F3 Tropylium Ion m/z 91.054 F1->F3 Rearrangement & -CH2O (30 Da)

    Logical fragmentation pathway of 4-(4-Methoxy-benzyloxy)-1H-pyrazole via CID.

    Quantitative MS/MS Data Profile

    To facilitate rapid identification in complex matrices, the quantitative exact mass data is summarized below. Mass errors are calculated based on theoretical exact masses.

    Precursor / FragmentTheoretical m/zMeasured m/zMass Error (ppm)Relative AbundanceFormulaAssignment / Mechanism
    Precursor 205.0974205.0971-1.415%C₁₁H₁₃N₂O₂⁺[M+H]⁺ (Intact Molecule)
    Fragment 1 121.0651121.0653+1.6100% (Base)C∸H₉O⁺4-Methoxybenzyl cation (Ether cleavage)
    Fragment 2 91.054691.0544-2.245%C₇H₇⁺Tropylium ion (Loss of CH₂O from m/z 121)
    Fragment 3 85.040185.0405+4.7< 5%C₃H₅N₂O⁺Protonated 1H-pyrazol-4-ol
    Fragment 4 77.039177.0389-2.610%C₆H₅⁺Phenyl cation derivative

    High-Resolution ESI-MS/MS Experimental Protocol

    To reproducibly generate the data outlined above, the following optimized UHPLC-Q-TOF MS workflow must be employed. The causality behind each parameter ensures optimal ionization and fragmentation efficiency .

    MS_Workflow S1 Sample Prep 0.1% FA in MeOH S2 UHPLC C18 Column S1->S2 Injection S3 ESI+ Source Capillary: 3.5 kV S2->S3 Elution S4 Q-TOF MS/MS CID Ramping S3->S4 Precursor Selection S5 Data Analysis Exact Mass S4->S5 Spectra

    Step-by-step UHPLC-ESI-MS/MS experimental workflow for fragmentation analysis.

    Step-by-Step Methodology:
    • Sample Preparation: Reconstitute the analyte to a final concentration of 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

      • Causality: Formic acid acts as a proton donor, artificially lowering the pH to ensure the ether oxygen and pyrazole nitrogens are fully protonated prior to entering the ESI source, maximizing the [M+H]⁺ yield.

    • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

      • Causality: Desalts the sample and separates the target from isobaric background contaminants, preventing chimeric MS/MS spectra.

    • ESI Source Optimization: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

      • Causality: Soft ionization parameters prevent in-source fragmentation of the highly labile benzylic ether bond, preserving the intact m/z 205 precursor.

    • CID Energy Ramping: Isolate m/z 205.1 in the quadrupole and apply a ramped collision energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

      • Causality: A low CE (10-15 eV) is required to observe the primary ether cleavage (m/z 121), while higher CE (>25 eV) forces the secondary rearrangement and expulsion of formaldehyde to yield the tropylium ion (m/z 91).

    Self-Validating System: Stable Isotope Labeling Protocol

    A core pillar of scientific trustworthiness is internal validation. To definitively prove that the m/z 121 and m/z 91 ions originate from the methoxybenzyl moiety and are not background artifacts, we employ a Stable Isotope Labeling protocol.

    • Synthesis of Labeled Precursor: Synthesize the d₃-methoxy analogue of the compound: 4-(4-(d₃-methoxy)-benzyloxy)-1H-pyrazole.

    • MS/MS Acquisition: Subject the labeled compound to the exact workflow described in Section 5. The new precursor mass will be m/z 208.116.

    • Mechanistic Validation via Mass Shift:

      • Primary Cleavage: The base peak must shift from m/z 121 to m/z 124 . This confirms the intact methoxy group is retained on the benzylic cation fragment.

      • Secondary Rearrangement: The secondary fragment must shift from m/z 91 to m/z 92 .

      • Causality: The d₃-methoxybenzyl cation (m/z 124, C₈H₆D₃O⁺) undergoes ring expansion and ejects d₂-formaldehyde (CD₂O, 32 Da). Subtracting 32 Da from 124 Da yields exactly 92 Da (C₇H₆D⁺). This mass shift perfectly validates the mechanistic theory of formaldehyde expulsion and mathematically eliminates the possibility of isobaric interference.

    References

    • Title: Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers Source: Forensic Science International (via West Virginia University Research Repository) URL: [Link]

    • Title: Unidirectional Double- and Triple-Hydrogen Rearrangement Reactions Probed by Infrared Ion Spectroscopy Source: Journal of the American Society for Mass Spectrometry URL: [Link]

    • Title: Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition Source: MDPI Molecules URL: [Link]

    Foundational

    Thermodynamic stability of 4-(4-Methoxy-benzyloxy)-1H-pyrazole

    An In-depth Technical Guide to the Thermodynamic Stability of 4-(4-Methoxy-benzyloxy)-1H-pyrazole Introduction: The Imperative of Stability in Drug Development In the landscape of pharmaceutical sciences, the intrinsic s...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide to the Thermodynamic Stability of 4-(4-Methoxy-benzyloxy)-1H-pyrazole

    Introduction: The Imperative of Stability in Drug Development

    In the landscape of pharmaceutical sciences, the intrinsic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of successful drug development. It directly influences the safety, efficacy, and shelf-life of the final medicinal product. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS No. 1893853-00-3), a heterocyclic compound with potential applications in medicinal chemistry.[1][2] The molecule's structure, featuring a pyrazole core linked to a methoxy-substituted benzyl group via an ether bond, presents specific liabilities that demand rigorous investigation.

    Understanding the conditions under which this molecule degrades is not merely a regulatory formality; it is a scientific necessity that informs formulation design, packaging selection, and storage recommendations.[3] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical methodologies required to establish a complete stability profile, in alignment with international regulatory standards such as the ICH guidelines.[4]

    Section 1: Theoretical Stability Assessment Based on Molecular Structure

    A proactive analysis of the molecular structure of 4-(4-Methoxy-benzyloxy)-1H-pyrazole reveals potential sites of instability. This predictive approach allows for the design of a targeted and efficient experimental plan.

    • The Pyrazole Core: The 1H-pyrazole ring is an aromatic heterocycle. Generally, the pyrazole nucleus is relatively stable due to its aromaticity and the presence of nitrogen atoms.[5][6] However, the N-H proton imparts acidic character, making the ring susceptible to interactions under basic conditions. The stability of substituted pyrazoles can be significantly influenced by the nature of their functional groups.[7]

    • The Benzyl Ether Linkage: The most significant potential liability in the structure is the benzyl ether linkage (-C-O-CH₂-Ar). Benzyl ethers are known to be susceptible to both thermal and oxidative degradation.[8][9] Thermal stress can induce homolytic cleavage of the C-O bond, leading to the formation of benzyl and pyrazolyloxy radicals, which can then propagate further degradation reactions.[10] Furthermore, this ether linkage is a prime target for acid-catalyzed hydrolysis.[11]

    • The Methoxybenzyl Group: The methoxy group on the benzene ring is an electron-donating group, which can influence the reactivity of the aromatic ring, but it is generally stable under typical stress conditions.

    Based on this analysis, our investigation will focus on the integrity of the benzyl ether bond as the primary indicator of degradation.

    Section 2: Methodologies for Comprehensive Stability Profiling

    A multi-faceted experimental approach is required to fully characterize the thermodynamic stability. This involves thermal analysis to determine intrinsic stability and forced degradation studies to identify potential degradation pathways and products under relevant stress conditions.

    Overall Stability Assessment Workflow

    The following workflow provides a systematic approach to characterizing the stability of 4-(4-Methoxy-benzyloxy)-1H-pyrazole.

    G cluster_0 Initial Characterization cluster_1 Intrinsic Stability cluster_2 Forced Degradation (Stress Testing) cluster_3 Analysis & Interpretation cluster_4 Final Output API API: 4-(4-Methoxy-benzyloxy) -1H-pyrazole TGA Thermogravimetric Analysis (TGA) API->TGA DSC Differential Scanning Calorimetry (DSC) API->DSC Hydrolysis Hydrolytic (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidative (e.g., H₂O₂) API->Oxidation Photolysis Photolytic (ICH Q1B) API->Photolysis Thermal Thermal (Dry Heat) API->Thermal SIAM Stability-Indicating Analytical Method (e.g., UPLC) TGA->SIAM DSC->SIAM Hydrolysis->SIAM Oxidation->SIAM Photolysis->SIAM Thermal->SIAM Data Data Analysis: - Degradation Product Identification - Mass Balance Calculation - Pathway Elucidation SIAM->Data Profile Comprehensive Thermodynamic Stability Profile Data->Profile

    Caption: Workflow for Thermodynamic Stability Profiling.

    Thermal Analysis: TGA and DSC

    Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on the material's behavior as a function of temperature.[12][13] TGA measures changes in mass, while DSC measures the heat flow associated with thermal transitions. This combined analysis is highly efficient, especially in early drug discovery when sample quantities may be limited.[14]

    Experimental Protocol: Simultaneous TGA-DSC

    • Instrument Calibration: Calibrate the TGA balance using a certified weight and calibrate the temperature and heat flow of the DSC furnace using an indium standard.

    • Sample Preparation: Accurately weigh 3-5 mg of 4-(4-Methoxy-benzyloxy)-1H-pyrazole into an alumina ceramic pan.

    • Atmosphere: Use dry nitrogen as the purge gas with a flow rate of 30-50 mL/minute to provide an inert atmosphere.

    • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 350 °C at a scanning rate of 10 °C/minute.

    • Data Analysis:

      • From DSC Curve: Determine the onset and peak temperature of any endothermic or exothermic events. The sharp endotherm typically corresponds to the melting point of a crystalline solid.

      • From TGA Curve: Identify the temperature at which significant weight loss begins (onset of decomposition). Quantify the percentage of weight loss at different stages.

    Forced Degradation (Stress Testing)

    Forced degradation, or stress testing, is essential for identifying the likely degradation products and establishing the degradation pathways of the molecule.[3] These studies are a core requirement of the ICH guidelines and are crucial for developing and validating stability-indicating analytical methods.[15] An effective study should aim for 5-20% degradation of the API to ensure that primary degradants are formed without over-stressing the molecule.[3]

    General Protocol:

    • Concentration: Prepare a stock solution of 4-(4-Methoxy-benzyloxy)-1H-pyrazole at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

    • Control Sample: A sample protected from stress conditions (e.g., stored at 5 °C in the dark) is analyzed alongside the stressed samples.

    • Analysis: All samples are analyzed using a validated stability-indicating UPLC/HPLC method with a photodiode array (PDA) detector and mass spectrometry (MS) to separate, quantify, and identify the parent compound and any degradants.

    Specific Stress Conditions:

    Stress ConditionProtocolRationale
    Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at 60 °C for 24-48 hours. Neutralize before analysis.Targets acid-labile groups, primarily the benzyl ether linkage.[11]
    Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C for 24-48 hours. Neutralize before analysis.Investigates susceptibility to base-catalyzed degradation.
    Oxidative Degradation Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.Assesses vulnerability to oxidation. Ethers can be susceptible to peroxide formation or cleavage.[8]
    Thermal Degradation Expose solid API powder to 80 °C dry heat in a calibrated oven for 7 days.Evaluates the intrinsic thermal stability of the solid-state material.[11]
    Photostability Expose the solid API and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be run in parallel.Determines if the molecule is light-sensitive, which has significant implications for packaging.[4]

    Section 3: Data Interpretation and Potential Degradation Pathways

    The data generated from thermal analysis and forced degradation studies must be synthesized to build a complete stability profile.

    Interpreting Thermal Analysis Data

    The TGA/DSC results provide a thermal fingerprint of the molecule.

    Table of Hypothetical TGA/DSC Data:

    ParameterObserved ValueInterpretation
    Melting Point (DSC) ~150-160 °C (Endotherm)Indicates the temperature at which the crystalline solid transitions to a liquid. A sharp peak suggests high purity.
    Decomposition (TGA) Onset at ~220 °CThe temperature at which the molecule begins to undergo significant, irreversible mass loss. This defines the upper limit of its thermal stability.[14]
    Decomposition (DSC) ~225 °C (Exotherm)An exothermic event concurrent with TGA weight loss confirms decomposition.[14]

    Note: These values are hypothetical and serve as an illustrative example.

    Elucidating Degradation Pathways

    The primary goal of forced degradation is to identify the molecular transformations that occur under stress. Based on the structural assessment, the cleavage of the benzyl ether bond is the most anticipated degradation pathway.

    G cluster_0 Degradation Products Parent 4-(4-Methoxy-benzyloxy)-1H-pyrazole C₁₁H₁₂N₂O₂ MW: 204.22 Prod1 4-Hydroxy-1H-pyrazole C₃H₄N₂O Parent:f0->Prod1  Acid/Heat  (Ether Cleavage) Prod2 4-Methoxybenzyl alcohol C₈H₁₀O₂ Parent:f0->Prod2  Acid/Heat  (Ether Cleavage) Prod3 4-Methoxybenzaldehyde C₈H₈O₂ Prod2:f0->Prod3  Oxidation

    Caption: Potential Degradation Pathway of the Target Molecule.

    Under hydrolytic (acidic) and high-thermal stress conditions, the most probable degradation mechanism is the cleavage of the C-O ether bond, yielding 4-Hydroxy-1H-pyrazole and a 4-methoxybenzyl moiety. The latter could manifest as 4-methoxybenzyl alcohol, which could be further oxidized to 4-methoxybenzaldehyde under oxidative stress. Analysis by LC-MS/MS would be essential to confirm the structures of these degradants.

    Section 4: Risk Assessment and Practical Implications

    The stability profile directly informs risk mitigation strategies during drug development.

    • Formulation Development: The susceptibility to acid hydrolysis suggests that acidic excipients should be avoided in any potential formulation. The pH of any liquid formulation would need to be carefully controlled and buffered in the neutral to slightly basic range.

    • Manufacturing: The onset of thermal decomposition at ~220 °C (hypothetically) indicates good thermal stability for typical manufacturing processes like drying, which are usually conducted well below this temperature. However, prolonged exposure to elevated temperatures should still be avoided.

    • Packaging and Storage: Photolytic instability would necessitate the use of light-resistant packaging (e.g., amber vials or bottles). Susceptibility to oxidation might require packaging under an inert atmosphere (e.g., nitrogen) to maximize shelf-life. Recommended storage conditions should specify controlled room temperature, protected from light and excessive humidity.

    Conclusion

    This guide outlines a comprehensive strategy for the evaluation of the thermodynamic stability of 4-(4-Methoxy-benzyloxy)-1H-pyrazole. The structural analysis identifies the benzyl ether linkage as the primary site of potential instability, a hypothesis that is systematically tested through a combination of advanced thermal analysis (TGA/DSC) and robust forced degradation studies conducted under ICH-recommended stress conditions. By elucidating degradation pathways and quantifying the molecule's response to thermal, hydrolytic, oxidative, and photolytic stress, a complete stability profile can be established. This profile is not an endpoint but a critical dataset that provides actionable insights for formulation scientists, process chemists, and regulatory affairs professionals, ensuring the development of a safe, effective, and stable pharmaceutical product.

    References

    • PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. Retrieved from Google Search.[12]

    • Regulatory Affairs Professionals Society (RAPS). (2023). ICH releases overhauled stability guideline for consultation. Retrieved from RAPS.[16]

    • Rao, N., et al. (n.d.). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS).[17]

    • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA.

    • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from ICH.[4]

    • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from AZoM.[14]

    • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from Mettler Toledo.[13]

    • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from Lab Manager.

    • European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from EMA.[18]

    • International Council for Harmonisation (ICH). (2010). Q1A(R2) Guideline. Retrieved from ICH.[19]

    • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from TA Instruments.

    • GuideChem. (n.d.). 4-(4-Methoxy-benzyloxy)-1H-pyrazole 1893853-00-3 wiki. Retrieved from GuideChem.[1]

    • Canadian Science Publishing. (n.d.). Molecular Rearrangements. Part I. The Thermal Rearrangement of the Benzyl Naphthyl Ethers. Retrieved from Canadian Science Publishing.[10]

    • MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from MDPI.[8]

    • ACS Publications. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from ACS Publications.[7]

    • PMC. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from PMC.[20]

    • Sigma-Aldrich. (n.d.). 4-methoxy-1H-pyrazole | 14884-01-6. Retrieved from Sigma-Aldrich.

    • ResearchGate. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. Retrieved from ResearchGate.[21]

    • NIST/TRC Web Thermo Tables (WTT). (n.d.). benzyl ethyl ether -- Critically Evaluated Thermophysical Property Data. Retrieved from NIST.[22]

    • DergiPark. (n.d.). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Retrieved from DergiPark.

    • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from ACD/Labs.

    • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research.[3]

    • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from Pharmaceutical Technology.[15]

    • PubMed. (2019). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3- c]Pyrazole Framework. Retrieved from PubMed.[23]

    • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from PMC.[5]

    • PubChem. (n.d.). 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol. Retrieved from PubChem.

    • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from Drug Discovery & Development.[11]

    • ResearchGate. (2026). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from ResearchGate.[9]

    • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from PMC.[24]

    • BLDpharm. (n.d.). 1893853-00-3|4-(4-Methoxy-benzyloxy)-1h-pyrazole. Retrieved from BLDpharm.[2]

    • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from DergiPark.[25]

    • ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials | Crystal Growth & Design. Retrieved from ACS Publications.[26]

    • Taylor & Francis. (2013). Full article: 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Retrieved from Taylor & Francis Online.[6]

    Sources

    Exploratory

    Crystal Structure Analysis of 4-(4-Methoxy-benzyloxy)-1H-pyrazole: A Comprehensive Methodological Guide

    Executive Summary In the realm of small-molecule crystallography and structure-based drug design, the precise determination of molecular geometry and supramolecular assembly is paramount. 4-(4-Methoxy-benzyloxy)-1H-pyraz...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the realm of small-molecule crystallography and structure-based drug design, the precise determination of molecular geometry and supramolecular assembly is paramount. 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS No. 1893853-00-3) serves as an archetypal model for analyzing conformational flexibility and competitive hydrogen bonding. With a molecular formula of C₁₁H₁₂N₂O₂, a molecular weight of 204.22 g/mol , and a topological polar surface area of 47.1 Ų 1[1], this compound presents unique crystallographic challenges.

    As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational manuals. Here, we dissect the causality behind each experimental choice—from thermodynamically controlled crystallization to advanced anisotropic refinement—ensuring that every protocol functions as a self-validating system.

    Workflow A 1. Vapor Diffusion Crystallization (Control supersaturation) B 2. Cryo-Loop Mounting (100K) (Minimize thermal disorder) A->B C 3. X-Ray Diffraction (Cu-Kα) (Maximize light-atom scattering) B->C D 4. Intrinsic Phasing (SHELXT) (Solve phase problem) C->D E 5. Anisotropic Refinement (Olex2 / SHELXL) D->E

    Fig 1: End-to-end crystallographic workflow for flexible small molecules.

    Structural Rationale & Molecular Mechanics

    The structural core of 4-(4-Methoxy-benzyloxy)-1H-pyrazole features a rigid pyrazole ring connected to a methoxy-substituted benzene via a highly flexible benzyloxy ether linkage. This architecture dictates its crystallization behavior:

    • Conformational Flexibility: The molecule possesses four rotatable bonds. Without careful experimental control, this flexibility frequently leads to dynamic disorder in the crystal lattice.

    • Competitive Hydrogen Bonding: The pyrazole N-H acts as a strong hydrogen bond donor, while the pyrazole N, ether oxygen, and methoxy oxygen act as competing acceptors. The primary supramolecular synthon is typically a pyrazole-pyrazole dimer or chain, but the ether/methoxy oxygens can induce polymorphic variations.

    Interactions N_H Pyrazole N-H (Strong Donor) N_Acc Pyrazole N (Strong Acceptor) N_H->N_Acc Primary Motif (Dimers/Chains) O_Ether Benzyloxy Oxygen (Weak Acceptor) N_H->O_Ether Competing Motif O_Methoxy Methoxy Oxygen (Weak Acceptor) N_H->O_Methoxy Competing Motif

    Fig 2: Competitive hydrogen bonding pathways dictating crystal packing.

    Phase 1: Crystallization Strategy (Thermodynamic Control)

    Small molecule crystallization requires precise navigation of the metastable zone 2[2]. For flexible molecules, slow evaporation often forces the system rapidly past the metastable limit, resulting in kinetic trapping and twinned or disordered crystals. We utilize Vapor Diffusion to ensure a thermodynamically controlled approach to supersaturation.

    Protocol 1: Controlled Vapor Diffusion

    Step 1: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (a polar solvent that disrupts premature pyrazole aggregation) within a 2 mL inner glass vial. Step 2: Place the unsealed inner vial into a 20 mL outer vial containing 5 mL of n-hexane (anti-solvent). Step 3: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant 20°C in a vibration-free environment. Step 4: Harvest single crystals (target dimensions: 0.1–0.3 mm) after 3 to 7 days.

    • Self-Validation Check: If amorphous precipitation occurs within 24 hours, the vapor pressure differential is too high. The system validates itself only when nucleation is delayed, indicating true thermodynamic control. If it fails, substitute n-hexane with a less volatile anti-solvent like n-heptane.

    Phase 2: X-Ray Diffraction Data Collection

    Causality of Source and Temperature: Because 4-(4-Methoxy-benzyloxy)-1H-pyrazole consists entirely of light atoms (C, H, N, O), we select a Cu-Kα X-ray source (λ = 1.54184 Å) over Mo-Kα. Cu-Kα provides significantly higher diffraction intensities, which is critical for resolving the hydrogen atoms involved in the pyrazole network. Furthermore, data must be collected at cryogenic temperatures (100 K) to freeze out the dynamic thermal motion of the rotatable benzyloxy linker.

    Protocol 2: Cryogenic Crystal Mounting

    Step 1: Transfer the mother liquor containing the crystals onto a polarizing microscope slide. Step 2: Select a single, block-like crystal that exhibits uniform and complete extinction under cross-polarized light (confirming it is not twinned). Step 3: Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to displace mother liquor and prevent ice ring formation. Step 4: Mount the crystal on a polyimide micro-loop and immediately transfer it to the diffractometer's 100 K nitrogen gas stream.

    • Self-Validation Check: Perform a preliminary 10-frame matrix scan. The protocol is validated if the diffraction spots are sharp, circular, and extend beyond 0.8 Å resolution. Smeared or split spots indicate mechanical stress or cryo-shock, requiring immediate rejection of the sample.

    Phase 3: Structure Solution & Refinement

    The phase problem is solved using dual-space intrinsic phasing algorithms, which are highly optimized for light-atom structures 3[3]. The subsequent refinement is managed through a graphical interface to ensure chemical logic is maintained 4[4].

    Protocol 3: Computational Workflow

    Step 1: Integrate the raw diffraction frames using the diffractometer's native software, applying multi-scan absorption corrections. Step 2: Import the .hkl and .ins files into Olex2. Step 3: Solve the structure using SHELXT via the intrinsic phasing method. Step 4: Assign atom types based on peak electron densities (Q-peaks) and local coordination geometry. Step 5: Execute full-matrix least-squares refinement on F² using SHELXL 5[5]. Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs). Step 6: Locate the pyrazole N-H hydrogen atom from the difference Fourier map and refine its coordinates freely. Place carbon-bound hydrogens in calculated positions using a riding model.

    • Self-Validation Check: Examine the ADPs of the benzyloxy carbon atoms. If they resemble elongated "cigars" rather than spherical ellipsoids, static disorder is present. The model is only valid once this is addressed by splitting the disordered atoms over two positions using the PART command and applying rigid-bond restraints (SIMU/DELU).

    Data Presentation

    Table 1: Expected Crystallographic Parameters
    ParameterExpected Value Range
    Chemical Formula C₁₁H₁₂N₂O₂
    Formula Weight 204.22 g/mol
    Crystal System Monoclinic / Triclinic
    Space Group P2₁/c or P-1 (Typical for this class)
    Temperature 100(2) K
    Radiation Cu-Kα (λ = 1.54184 Å)
    Z (Molecules per unit cell) 4
    Table 2: Refinement Quality Metrics (Self-Validation Thresholds)
    MetricAcceptable ThresholdCausality / Implication
    R_int < 0.08High values indicate poor crystal quality, radiation damage, or unmodeled twinning.
    R1 (I > 2σ(I)) < 0.05Indicates excellent agreement between the chemical model and the observed diffraction data.
    wR2 (all data) < 0.15Accounts for all reflections; ensures no systemic bias in the refinement weighting scheme.
    Goodness-of-Fit (S) 0.95 - 1.05Validates that the standard uncertainties of the data are correctly estimated.
    Max/Min Δρ ± 0.5 e.Å⁻³Residual electron density. Higher values suggest missing atoms, incorrect atom assignment, or unresolved disorder.

    References

    • Title: 4-(4-Methoxy-benzyloxy)
    • Title: Crystallization techniques for small molecules compounds: a review Source: ResearchGate URL
    • Title: SHELXT – Integrated space-group and crystal-structure determination Source: IUCr Journals URL
    • Title: Notes on OLEX2 Source: UBC Chemistry URL
    • Title: Crystal structure refinement with SHELXL Source: SciSpace URL

    Sources

    Foundational

    In Vitro Toxicity Profiling of 4-(4-Methoxy-benzyloxy)-1H-pyrazole: A Strategic Guide for Early Drug Discovery

    Executive Overview In modern drug discovery, the identification and mitigation of safety liabilities at the screening stage are paramount to reducing late-stage attrition. 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS No.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Overview

    In modern drug discovery, the identification and mitigation of safety liabilities at the screening stage are paramount to reducing late-stage attrition. 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS No. 1893853-00-3; Formula: C11H12N2O2) is a highly versatile small-molecule building block frequently utilized in the synthesis of novel therapeutic libraries[1]. While the pyrazole scaffold is a privileged structure in medicinal chemistry—present in numerous FDA-approved drugs ranging from anti-inflammatories to kinase inhibitors—specific functionalizations can introduce unpredictable toxicological profiles, including acute hepatotoxicity and mitochondrial dysfunction[2].

    This technical whitepaper provides a comprehensive, field-proven framework for evaluating the in vitro toxicity profile of 4-(4-Methoxy-benzyloxy)-1H-pyrazole and its downstream derivatives. By employing self-validating experimental workflows and advanced 3D cell culture models, drug development teams can confidently de-risk this chemical series before committing to resource-intensive in vivo studies.

    Structural Liability Assessment & Mechanistic Causality

    Before initiating wet-lab assays, a rational toxicological assessment must begin with the molecule's structural features. The architecture of 4-(4-Methoxy-benzyloxy)-1H-pyrazole presents specific metabolic "soft spots" that dictate our in vitro screening strategy:

    • The Pyrazole Core: Unsubstituted or partially substituted pyrazoles can act as competitive inhibitors of Cytochrome P450 (CYP) enzymes by coordinating with the heme iron. This necessitates rigorous drug-drug interaction (DDI) and metabolic stability profiling[3].

    • The Methoxy-benzyloxy Moiety: The ether linkage and the terminal methoxy group are highly susceptible to Phase I oxidative metabolism (O-demethylation and benzylic oxidation). Rapid metabolism here can lead to the formation of reactive electrophilic intermediates (e.g., quinone methides), which covalently bind to cellular macromolecules, triggering oxidative stress and glutathione (GSH) depletion.

    To visualize the causal relationship between the compound's metabolism and potential cellular toxicity, we map the mechanistic pathway below.

    ToxicityPathway Compound 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS: 1893853-00-3) CYP450 Hepatic CYP450 Metabolism (Phase I Oxidation) Compound->CYP450 Hepatic Uptake ReactiveMetabolite Reactive Intermediate Formation (Potential Electrophiles) CYP450->ReactiveMetabolite Bioactivation StableMetabolite Stable Metabolites (Excretion) CYP450->StableMetabolite Detoxification OxidativeStress Oxidative Stress (GSH Depletion, ROS Generation) ReactiveMetabolite->OxidativeStress Covalent Binding MitoDysfunction Mitochondrial Dysfunction (ATP Depletion) ReactiveMetabolite->MitoDysfunction Membrane Disruption Apoptosis Cellular Apoptosis / Necrosis (Hepatotoxicity) OxidativeStress->Apoptosis MitoDysfunction->Apoptosis

    Figure 1: Proposed metabolic bioactivation and cellular toxicity pathway for methoxy-benzyloxy pyrazole derivatives.

    Tiered In Vitro Toxicity Profiling Strategy

    To efficiently evaluate this compound, we employ a tiered testing funnel aligned with OECD guidelines and modern predictive toxicology standards[4].

    Tier 1: Basal Cytotoxicity & 3D Hepatotoxicity

    Standard 2D cell cultures often fail to detect metabolism-dependent toxicity because they rapidly lose CYP450 expression. Therefore, we utilize 3D HepG2 liver spheroids . Spheroids maintain metabolic competence and better mimic the human hepatic microenvironment, allowing for accurate assessment of acute mammalian toxicity[2]. We pair this with the Neutral Red Uptake (NRU) assay, a standard method for determining basal cytotoxicity (IC50) to estimate safe starting doses[5][6].

    Tier 2: Genotoxicity (Ames MPF)

    Given the potential for reactive intermediate formation, assessing mutagenicity is critical. The microplate format (MPF) Ames test allows for high-throughput screening of the compound against Salmonella typhimurium strains with and without S9 metabolic activation, adhering to the principles of OECD TG 471[3].

    Tier 3: Predictive AI & ADMET Modeling

    Before extensive scale-up, empirical data should be cross-referenced with computational toxicology models (e.g., FP-ADMET or admetSAR 2.0) to predict liabilities like hERG inhibition or reproductive toxicity, which are common hurdles for small molecule screening libraries[7].

    Self-Validating Experimental Methodologies

    Trustworthiness in preclinical data relies on self-validating systems. An assay is only as reliable as its internal controls. Below are the detailed protocols for profiling 4-(4-Methoxy-benzyloxy)-1H-pyrazole, designed to ensure robust, reproducible data.

    Protocol A: 3D HepG2 Spheroid Hepatotoxicity Assay

    Causality Rationale: We measure intracellular ATP (via luminescence) as a primary indicator of cell viability because mitochondrial dysfunction is a primary driver of drug-induced liver injury (DILI).

    Step-by-Step Procedure:

    • Spheroid Generation: Seed HepG2 cells at a density of 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 300 x g for 5 minutes to aggregate cells. Incubate for 4 days at 37°C, 5% CO2 to allow compact spheroid formation.

    • Compound Preparation: Prepare a 10 mM stock of 4-(4-Methoxy-benzyloxy)-1H-pyrazole in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

    • Dosing: Transfer the compound to the spheroid plates, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

    • Internal Controls (Critical Step):

      • Negative Control: 0.5% DMSO vehicle.

      • Positive Control: Chlorpromazine (50 µM) – a known hepatotoxin.

    • Incubation: Expose spheroids to the compound for 72 hours.

    • Viability Readout: Add CellTiter-Glo® 3D Reagent (equal to the volume of cell culture medium). Shake for 5 minutes to induce lysis, then incubate in the dark for 25 minutes. Measure luminescence.

    • Data Validation (Z'-factor): Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' ≥ 0.5 , ensuring the signal window is wide enough to distinguish true toxicity from assay noise[2].

    Workflow Plate Seed HepG2 Spheroids (3D Culture) Dose Compound Dosing (0.1 - 100 µM) Plate->Dose Controls Internal Validation (Pos: Chlorpromazine, Neg: DMSO) Dose->Controls Assay Multiplex Assay (ATP Luminescence) Controls->Assay QC QC Check (Z'-factor ≥ 0.5) Assay->QC Data IC50 Calculation & Toxicity Profiling QC->Data

    Figure 2: Self-validating experimental workflow for 3D HepG2 spheroid hepatotoxicity screening.

    Protocol B: Basal Cytotoxicity via Neutral Red Uptake (NRU)

    Causality Rationale: The NRU assay measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. It is a highly sensitive indicator of lysosomal fragility and membrane integrity, utilized to estimate starting doses for acute systemic toxicity[5][6].

    Step-by-Step Procedure:

    • Cell Seeding: Seed Balb/c 3T3 cells in 96-well plates and incubate for 24 hours to form a confluent monolayer.

    • Exposure: Treat cells with 8 different concentrations of 4-(4-Methoxy-benzyloxy)-1H-pyrazole for 24 hours.

    • Dye Incubation: Remove the test medium, wash with PBS, and add medium containing 50 µg/mL Neutral Red dye. Incubate for 3 hours.

    • Extraction: Wash cells to remove unincorporated dye. Add a desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to extract the dye from lysosomes.

    • Quantification: Measure optical density (OD) at 540 nm. Calculate the IC50 by comparing the dose-response curve to untreated controls.

    Quantitative Data Presentation & Benchmarks

    To contextualize the screening results of 4-(4-Methoxy-benzyloxy)-1H-pyrazole, the following table outlines the target in vitro safety thresholds required for a pyrazole-derived hit compound to be considered viable for lead optimization.

    Assay / ParameterTarget Cell Line / ModelAcceptable Threshold (Hit-to-Lead)Mechanistic Implication
    Basal Cytotoxicity (IC50) Balb/c 3T3 (NRU Assay)> 50 µMGeneral cellular membrane and lysosomal integrity[6].
    Hepatotoxicity (IC50) 3D HepG2 Spheroids> 100 µMAbsence of acute, metabolism-dependent liver toxicity[2].
    Mutagenicity (Ames) S. typhimurium (TA98, TA100)Negative (Fold increase < 2.0)No induction of DNA point mutations or frameshifts[3].
    Cardiotoxicity (hERG) CHO cells (Patch-clamp)IC50 > 30 µMLow risk of QT prolongation / fatal arrhythmias[7].
    Predictive DDI Risk Recombinant CYP3A4 / 2D6IC50 > 10 µMLow risk of clinical drug-drug interactions[3].

    Table 1: Standardized in vitro toxicity thresholds for pyrazole-derived screening compounds.

    Conclusion

    The evaluation of 4-(4-Methoxy-benzyloxy)-1H-pyrazole requires a nuanced understanding of its structural liabilities, particularly regarding Phase I metabolism of its methoxy-benzyloxy group and potential CYP interactions with its pyrazole core. By implementing the self-validating, 3D-culture-based protocols detailed in this guide, drug discovery teams can accurately map the compound's toxicity profile. Integrating these empirical in vitro assays with computational ADMET predictions ensures that only the safest, most viable chemical derivatives advance into the preclinical pipeline, ultimately saving time, resources, and animal lives.

    References

    • OECD. "Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

    • MDPI. "High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds." Pharmaceuticals. Available at:[Link]

    • OECD. "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

    • Pharmaron. "Regulatory In Vitro Toxicology Services." Pharmaron Laboratory Services. Available at:[Link]

    • Frontiers. "Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery." Frontiers in Pharmacology. Available at:[Link]

    Sources

    Exploratory

    Preclinical Pharmacokinetics and Metabolic Profiling of 4-(4-Methoxy-benzyloxy)-1H-pyrazole Analogues

    A Technical Whitepaper for Lead Optimization and Drug Development Executive Summary The compound 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS No. 1893853-00-3) serves as a highly versatile structural pharmacophore in modern...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A Technical Whitepaper for Lead Optimization and Drug Development

    Executive Summary

    The compound 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS No. 1893853-00-3) serves as a highly versatile structural pharmacophore in modern medicinal chemistry[1]. Combining the robust hydrogen-bonding capacity of a pyrazole core with the lipophilic tunability of a 4-methoxybenzyl (PMB) ether, this scaffold is frequently utilized in the development of kinase inhibitors, CNS agents, and anti-inflammatory therapeutics[2]. However, translating this building block into a viable clinical candidate requires a rigorous understanding of its pharmacokinetic (PK) liabilities.

    As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, metabolic biotransformation pathways, and validated experimental workflows necessary to optimize the PK profile of 4-(4-Methoxy-benzyloxy)-1H-pyrazole analogues.

    Physicochemical Profiling & Absorption Potential

    The baseline physicochemical properties of a pharmacophore dictate its absorption, distribution, metabolism, and excretion (ADME) profile. 4-(4-Methoxy-benzyloxy)-1H-pyrazole strictly adheres to Lipinski’s Rule of Five, making it an excellent starting point for orally bioavailable drug design[1].

    Quantitative ADME Predictors
    Physicochemical ParameterValuePharmacokinetic Implication
    Molecular Weight 204.22 g/mol Highly favorable for rapid gastrointestinal absorption[1].
    XLogP3 (Lipophilicity) ~1.7Optimal balance; ensures membrane permeability while minimizing non-specific plasma protein binding[1].
    Topological Polar Surface Area (TPSA) 47.1 ŲExcellent for passive diffusion; highly suitable for Blood-Brain Barrier (BBB) penetration if CNS targeting is required[1].
    Hydrogen Bond Donors (HBD) 1 (Pyrazole NH)Facilitates target binding but acts as a metabolic "soft spot" for Phase II conjugation[2].
    Hydrogen Bond Acceptors (HBA) 3Enhances aqueous solubility and receptor pocket interactions[1].

    Metabolic Biotransformation Pathways

    Understanding the causality behind a compound's clearance is critical for rational drug design. The 4-(4-Methoxy-benzyloxy)-1H-pyrazole scaffold contains two distinct metabolic liabilities: the methoxybenzyl ether and the unsubstituted pyrazole nitrogen.

    Phase I Metabolism: CYP450-Mediated Oxidation

    The 4-methoxybenzyl moiety is highly susceptible to oxidative attack by hepatic Cytochrome P450 (CYP450) enzymes, primarily CYP2D6 and CYP2C19 [3].

    • O-Demethylation: The methoxy group is rapidly demethylated to form a reactive phenol derivative. Because CYP2D6 is polymorphically expressed in human populations, reliance on this pathway can lead to high inter-patient PK variability[3].

    • O-Dealkylation (Ether Cleavage): The benzylic position is prone to oxidative cleavage, breaking the molecule into 1H-pyrazol-4-ol and 4-methoxybenzaldehyde.

    Phase II Metabolism: UGT-Mediated Conjugation

    Unsubstituted pyrazoles possess a free NH group that acts as a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). In vivo studies of diaryl pyrazoles have demonstrated that rapid N-glucuronidation often leads to high systemic clearance exceeding hepatic blood flow[4].

    Metabolism Parent 4-(4-Methoxy-benzyloxy)-1H-pyrazole CYP Phase I: CYP450 (CYP2D6/2C19) Parent->CYP Hepatic Oxidation UGT Phase II: UGT Conjugation Parent->UGT Direct Conjugation Met1 O-Demethylation (Phenol Derivative) CYP->Met1 Met2 Ether Cleavage (1H-pyrazol-4-ol) CYP->Met2 Met3 N-Glucuronidation (Renal Excretion) UGT->Met3

    Caption: Predicted Phase I and Phase II metabolic biotransformation pathways for the pyrazole scaffold.

    Validated Experimental Workflows for PK Profiling

    To accurately quantify the clearance ( CL ) and bioavailability ( F ) of pyrazole analogues, researchers must employ self-validating experimental systems. Below are the definitive protocols for in vitro and in vivo assessment.

    Protocol A: In Vitro Liver Microsomal Stability Assay

    This assay determines the intrinsic clearance ( CLint​ ) of the compound by exposing it to Human or Mouse Liver Microsomes (HLM/MLM).

    Causality & Self-Validation: NADPH is added to provide the necessary reducing equivalents for CYP450 activity. To ensure the assay is self-validating, a low-clearance control (e.g., Warfarin) and a high-clearance control (e.g., Verapamil) are run concurrently. If these controls deviate from historical baseline CLint​ values, the assay run is automatically invalidated.

    • Preparation: Prepare a 1 µM solution of the pyrazole analogue in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Reasoning: Cold acetonitrile instantly denatures the metabolic enzymes, halting the reaction.

    • Centrifugation: Spin the quenched samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the half-life ( t1/2​ ) and CLint​ .

    Workflow S1 Compound Preparation S2 HLM/MLM Incubation S1->S2 S3 Protein Precipitation S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 PK Parameter Calculation S4->S5

    Caption: Step-by-step in vitro liver microsomal stability assay workflow.

    Protocol B: In Vivo Cassette Dosing PK Study (Mice)

    Because optimizing PK properties is frequently a rate-limiting step, cassette dosing (simultaneous administration of up to 5 analogues to a single animal) is employed to maximize throughput and reduce animal usage[4].

    • Formulation: Formulate a cassette of 5 pyrazole analogues at 1 mg/kg each in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline.

    • Administration: Dose male CD-1 mice either intravenously (IV) via the tail vein or orally (PO) via oral gavage.

    • Blood Sampling: Collect serial blood samples (approx. 20 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Analysis: Extract plasma and quantify the concentration of each analogue simultaneously using high-resolution LC-MS/MS to determine Area Under the Curve (AUC), Clearance ( CL ), Volume of Distribution ( Vss​ ), and Oral Bioavailability ( F ).

    Strategic Lead Optimization Insights

    If the 4-(4-Methoxy-benzyloxy)-1H-pyrazole scaffold exhibits rapid clearance in the aforementioned assays, structural modifications must be systematically applied based on the identified metabolic soft spots:

    • Mitigating O-Demethylation: Replace the methoxy (-OCH3) group with a trifluoromethoxy (-OCF3) or difluoromethoxy (-OCHF2) group. The strong electron-withdrawing nature of fluorine strengthens the C-O bond, rendering it highly resistant to CYP2D6/CYP2C19 attack[3].

    • Preventing N-Glucuronidation: Alkylate the free pyrazole nitrogen (e.g., N-methyl or N-isopropyl substitution). By removing the hydrogen bond donor, UGT enzymes can no longer conjugate glucuronic acid to the core, drastically reducing Phase II clearance[4],[2].

    • Stabilizing the Ether Linkage: If O-dealkylation is the primary clearance route, consider replacing the ether oxygen with a bioisosteric amine (-NH-) or a methylene (-CH2-) linker to create a more metabolically stable carbon-carbon or carbon-nitrogen bond.

    References

    • GuideChem. "4-(4-Methoxy-benzyloxy)-1H-pyrazole 1893853-00-3 wiki". GuideChem. 1

    • Smith, N. F., et al. "Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors". AACR Journals / Molecular Cancer Therapeutics. 4

    • Meyer, M. R., et al. "Human cytochrome P450 kinetic studies on six N-2-methoxybenzyl (NBOMe)-derived new psychoactive substances using the substrate depletion approach". PubMed / Toxicology Letters. 3

    • Peng, Y., et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies". NIH / RSC Advances. 2

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Regioselective Synthesis of 4-(4-Methoxybenzyloxy)-1H-pyrazole

    Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Engineers Compound Identifier: CAS No. 1893853-00-3[1] Introduction & Strat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Engineers Compound Identifier: CAS No. 1893853-00-3[1]

    Introduction & Strategic Rationale

    The synthesis of 4-alkoxypyrazoles, specifically 4-(4-methoxybenzyloxy)-1H-pyrazole, presents a classic challenge in regioselectivity. Unprotected 4-hydroxypyrazole contains multiple nucleophilic sites (the hydroxyl oxygen and the pyrazole nitrogens). Direct alkylation often results in complex mixtures of N-alkylated and O-alkylated products.

    To circumvent this, our protocol utilizes a pre-protected starting material: 1-Boc-4-hydroxy-1H-pyrazole . By masking the pyrazole nitrogen, we force exclusive O-alkylation when reacted with 4-methoxybenzyl chloride (PMB-Cl).

    The Expert Insight (Chemoselectivity): The critical challenge in this sequence is the subsequent removal of the N-Boc group. Standard Boc deprotection relies on strong acids (e.g., TFA or HCl). However, the newly installed p-methoxybenzyl (PMB) ether is highly acid-sensitive and would be cleaved under these conditions. To solve this, we exploit the unique reactivity of N-Boc pyrazoles. Because the Boc group is attached to an aromatic nitrogen, it behaves more like an activated amide/carbamate. It can be cleaved under mild, basic solvolysis conditions (K₂CO₃ in Methanol), leaving the acid-sensitive PMB ether completely intact.

    Reaction Workflow

    G SM 1-Boc-4-hydroxy-1H-pyrazole + PMB-Cl Cond1 Cs2CO3, DMF 50°C, 4h SM->Cond1 Int 1-Boc-4-(4-methoxybenzyloxy) -1H-pyrazole Cond1->Int Cond2 K2CO3, MeOH RT, 2h Int->Cond2 Prod 4-(4-Methoxybenzyloxy) -1H-pyrazole Cond2->Prod

    Figure 1: Two-step chemoselective synthesis workflow for 4-(4-Methoxybenzyloxy)-1H-pyrazole.

    Materials and Reagents

    Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
    1-Boc-4-hydroxy-1H-pyrazole184.191.01.84 gStarting Material
    4-Methoxybenzyl chloride (PMB-Cl)156.611.11.72 g (1.50 mL)Alkylating Agent
    Cesium Carbonate (Cs₂CO₃)325.821.54.89 gBase (Step 1)
    N,N-Dimethylformamide (DMF)73.09-20 mLSolvent (Step 1)
    Potassium Carbonate (K₂CO₃)138.212.02.76 gBase (Step 2)
    Methanol (MeOH)32.04-25 mLSolvent/Reactant (Step 2)

    Step-by-Step Methodology

    Phase 1: Regioselective O-Alkylation

    Objective: Install the PMB group exclusively at the 4-hydroxyl position.

    • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

    • Dissolution: Add 1-Boc-4-hydroxy-1H-pyrazole (1.84 g, 10.0 mmol) to the flask and dissolve in anhydrous DMF (20 mL).

    • Base Addition: Add Cesium Carbonate (4.89 g, 15.0 mmol) in one portion.

      • Causality Note: Cs₂CO₃ is selected over K₂CO₃ for this step because the larger cesium cation provides better solubility in DMF and enhances the nucleophilicity of the phenoxide-like intermediate via the "cesium effect," accelerating the reaction.

    • Alkylation: Dropwise, add 4-Methoxybenzyl chloride (1.50 mL, 11.0 mmol) via syringe.

    • Reaction: Attach a reflux condenser and heat the mixture to 50 °C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc, 3:1).

    • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 30 mL) to effectively remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate 1-Boc-4-(4-methoxybenzyloxy)-1H-pyrazole .

    Phase 2: Chemoselective N-Boc Deprotection

    Objective: Remove the Boc group without cleaving the acid-sensitive PMB ether.

    • Dissolution: Dissolve the crude intermediate from Phase 1 in HPLC-grade Methanol (25 mL) in a 100 mL round-bottom flask.

    • Base Addition: Add Potassium Carbonate (2.76 g, 20.0 mmol) to the solution.

      • Causality Note: As documented in advanced protective group strategies, the N-Boc group on a pyrazole is highly susceptible to nucleophilic attack. The methoxide generated in situ attacks the carbonyl of the Boc group, forming methyl tert-butyl carbonate and liberating the free pyrazole. This completely bypasses the need for .

    • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 2 hours. Monitor via TLC or LC-MS until the intermediate is fully consumed.

    • Workup: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Partition the resulting residue between Dichloromethane (50 mL) and Water (50 mL). Extract the aqueous layer with additional DCM (2 x 25 mL).

    • Purification: Dry the combined DCM layers over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel (Eluent gradient: 10% to 50% EtOAc in Hexanes) to yield 4-(4-Methoxybenzyloxy)-1H-pyrazole as an off-white solid.

    Analytical Characterization (Expected)

    To validate the success of the chemoselective deprotection, researchers should look for the following key markers in their spectral data:

    • ¹H NMR (400 MHz, CDCl₃): Disappearance of the sharp singlet at ~1.60 ppm (9H, tert-butyl group) confirms Boc removal. The presence of a singlet at ~3.80 ppm (3H, -OCH₃) and a singlet at ~4.95 ppm (2H, -OCH₂-Ar) confirms the retention of the PMB group. The pyrazole protons will typically appear as a broad singlet or two closely spaced singlets around 7.30 - 7.50 ppm (2H).

    • LC-MS: ESI+ expected m/z [M+H]⁺ = 205.1.

    References

    • Title: Protective Groups in Organic Synthesis: p-Methoxybenzyl Ethers Source: Organic Chemistry Portal URL: [Link]

    • Title: Deprotection of N-Boc Amines and Azoles Source: Organic Chemistry Portal (Amino Protective Groups) URL: [Link]

    • Title: Regioselective Synthesis and Functionalization of Pyrazoles Source: Chemical Reviews (ACS Publications) URL: [Link]

    Sources

    Application

    4-(4-Methoxy-benzyloxy)-1H-pyrazole as a precursor in small molecule drug discovery

    Application Note: 4-(4-Methoxybenzyloxy)-1H-pyrazole as a Versatile Precursor in Small Molecule Drug Discovery Executive Summary 4-(4-Methoxybenzyloxy)-1H-pyrazole (CAS No. 1893853-00-3) is a highly strategic molecular b...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: 4-(4-Methoxybenzyloxy)-1H-pyrazole as a Versatile Precursor in Small Molecule Drug Discovery

    Executive Summary

    4-(4-Methoxybenzyloxy)-1H-pyrazole (CAS No. 1893853-00-3) is a highly strategic molecular building block in modern medicinal chemistry[1]. It serves as a stable, protected precursor for the 4-hydroxypyrazole pharmacophore, a motif increasingly recognized for its bioisosteric properties and metal-chelating capabilities in targeted therapeutics[2]. This application note details the chemical rationale for utilizing the para-methoxybenzyl (PMB) protecting group, outlines its compatibility across various synthetic conditions, and provides validated, self-validating protocols for its functionalization and subsequent deprotection.

    Pharmacological Significance of the 4-Hydroxypyrazole Motif

    The unmasked 4-hydroxypyrazole core is considered a "privileged scaffold" in drug discovery[2]. Its utility stems from two primary mechanisms:

    • Bioisosterism: The 4-hydroxypyrazole ring acts as a non-classical bioisostere for phenols and carboxylic acids. It provides similar hydrogen-bond donor/acceptor profiles but with altered pKa, lipophilicity, and metabolic stability, which is highly beneficial in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties[3].

    • Metalloenzyme Chelation: In epigenetic drug discovery, the 4-hydroxyl group and the adjacent pyrazole nitrogen form a potent bidentate chelating motif. For example, inhibitors targeting JumonjiC domain-containing histone demethylases (e.g., KDM4A/B/C) utilize the 4-hydroxypyrazole core to chelate the Fe(II) ion in the active site, displacing the natural cofactor α-ketoglutarate to restore proper methylation states[4].

    KDM4Mechanism HP 4-Hydroxypyrazole Pharmacophore Fe Fe(II) Active Site (JumonjiC Domain) HP->Fe Bidentate Chelation (N and OH) KDM KDM4 Enzyme Inhibition Fe->KDM Displaces α-KG Epi Epigenetic Modulation (Restored Methylation) KDM->Epi Downstream Effect

    Mechanism of KDM4 epigenetic enzyme inhibition via Fe(II) chelation by 4-hydroxypyrazole.

    The Chemical Rationale: Why PMB Protection?

    Synthesizing complex 4-hydroxypyrazole derivatives presents a chemoselectivity challenge. The free hydroxyl group at the C4 position is highly nucleophilic and prone to unwanted O-alkylation or O-arylation during the functionalization of the pyrazole nitrogens (N1/N2).

    The para-methoxybenzyl (PMB) ether is the optimal protecting group for this system[5]:

    • Orthogonal Deprotection: Unlike standard benzyl (Bn) ethers that require catalytic hydrogenation (Pd/C, H2)—which can inadvertently reduce alkenes, alkynes, or halogens required for late-stage cross-coupling—the PMB group can be cleaved oxidatively using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or under mildly acidic conditions (TFA)[6].

    • Robust Stability: The PMB ether is stable to strongly basic conditions (e.g., NaH, K2CO3) used during N-alkylation, as well as to transition-metal catalysis (Pd, Cu) utilized in Suzuki or Buchwald-Hartwig cross-couplings[5].

    Reaction Compatibility and Deprotection Matrix

    The following table summarizes the stability of the PMB-protected 4-hydroxypyrazole under various standard reaction conditions, guiding synthetic route design.

    Reaction ConditionReagents / EnvironmentPMB StabilityRecommended Action / Causality Notes
    N-Alkylation K2CO3, DMF, Alkyl-X, 60 °CStable Excellent yield; PMB sterically and electronically prevents O-alkylation.
    Cross-Coupling Pd(PPh3)4, K3PO4, 90 °CStable PMB tolerates standard Suzuki/Sonogashira conditions without degradation.
    Strong Base NaH, THF or n-BuLi, -78 °CStable PMB ether remains intact; useful for N-arylation or directed lithiation.
    Oxidation DDQ, DCM/H2O, RTCleaved Primary method for selective deprotection via Single Electron Transfer (SET).
    Acidic Cleavage TFA / DCM, RT to 60 °CCleaved Alternative deprotection method if the target molecule is acid-stable.
    Hydrogenation Pd/C, H2 (1 atm), MeOHCleaved Non-selective; will also reduce other sensitive functional groups.

    Validated Experimental Protocols

    Protocol A: Chemoselective N-Alkylation of 4-(4-Methoxybenzyloxy)-1H-pyrazole

    Objective: To functionalize the N1 position while preserving the C4-oxygen bond. Causality & Self-Validation: Potassium carbonate (K2CO3) is selected as a mild base because it is sufficiently basic to deprotonate the pyrazole N-H (pKa ~14) without causing side reactions. DMF is used as a polar aprotic solvent to accelerate the SN2 displacement of the alkyl halide. The reaction is self-validating via LC-MS; the disappearance of the precursor mass (m/z 205 [M+H]+) and the appearance of the alkylated product mass confirm successful N-alkylation.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(4-Methoxybenzyloxy)-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

    • Base Addition: Add finely powdered anhydrous K2CO3 (2.0 equiv, 20 mmol). Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.

    • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide or an aliphatic iodide) (1.2 equiv, 12 mmol) dropwise.

    • Reaction: Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is entirely consumed.

    • Workup: Cool the mixture to room temperature and quench with distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the N-alkylated PMB-protected pyrazole.

    Protocol B: Oxidative Deprotection of the PMB Group using DDQ

    Objective: To unmask the 4-hydroxypyrazole pharmacophore for biological testing. Causality & Self-Validation: DDQ initiates a single electron transfer (SET) from the electron-rich PMB aromatic ring, forming a resonance-stabilized radical cation[6]. The addition of water is strictly required as it acts as the nucleophile to trap the intermediate oxonium ion, leading to the collapse of the hemiacetal into p-methoxybenzaldehyde and the desired free 4-hydroxypyrazole. The color change (clear to dark green/brown) acts as an immediate visual validation of the charge-transfer complex formation.

    Step-by-Step Methodology:

    • Preparation: Dissolve the N-alkylated 4-(4-Methoxybenzyloxy)-1H-pyrazole (1.0 equiv, 5 mmol) in a mixture of Dichloromethane (DCM) and Water (18:1 v/v, 0.1 M).

    • Oxidation: Cool the solution to 0 °C in an ice bath. Add DDQ (1.5 equiv, 7.5 mmol) portion-wise. The solution will immediately turn dark green/brown.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

    • Quenching: Once complete (verified by LC-MS), quench the reaction by adding an aqueous solution of saturated NaHCO3 and saturated Na2S2O3 (1:1). The Na2S2O3 reduces unreacted DDQ, while NaHCO3 neutralizes the mixture, preventing acid-catalyzed side reactions.

    • Workup: Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL). Note: If the resulting 4-hydroxypyrazole is highly polar, extraction with a more polar solvent like 10% MeOH/DCM or EtOAc is required.

    • Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify via reverse-phase HPLC or silica gel chromatography to isolate the pure 4-hydroxypyrazole derivative.

    SyntheticWorkflow A 4-(4-Methoxybenzyloxy) -1H-pyrazole (Precursor) B N-Functionalization (Alkylation/Arylation) A->B Base, R-X C C-H Activation / Cross-Coupling B->C Pd/Cu Catalyst D PMB Deprotection (DDQ or TFA) B->D Direct Deprotection C->D Oxidation/Acid E Bioactive 4-Hydroxypyrazole Derivative D->E Final Yield

    Synthetic workflow utilizing 4-(4-Methoxybenzyloxy)-1H-pyrazole in drug discovery.

    References

    • GuideChem. "4-(4-Methoxy-benzyloxy)-1H-pyrazole 1893853-00-3 wiki". 1

    • Ardevines, S., Marqués-López, E., & Herrera, R. P. "Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives". PMC - NIH. 2

    • MDPI. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols". MDPI. 3

    • FreiDok plus. "Synthesis and Testing of Inhibitors for JumonjiC Domain-Containing Histone Demethylases". University of Freiburg.4

    • Holzer Group. "4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES". Holzer-group.at. 5

    • Total Synthesis. "PMB Protecting Group: PMB Protection & Deprotection Mechanism". Total-synthesis.com. 6

    Sources

    Method

    Application Note: Catalytic Cross-Coupling Strategies for 4-(4-Methoxy-benzyloxy)-1H-pyrazole

    Executive Summary The compound 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS: 1893853-00-3) is a highly versatile building block utilized extensively in medicinal chemistry and drug discovery[1]. The 4-methoxybenzyl (PMB) eth...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS: 1893853-00-3) is a highly versatile building block utilized extensively in medicinal chemistry and drug discovery[1]. The 4-methoxybenzyl (PMB) ether provides robust, base-stable protection for the 4-hydroxy group, allowing the free 1H-pyrazole nitrogen to serve as a potent nucleophile in C-N cross-coupling reactions. Selective N-arylation of pyrazole cores is a critical transformation in synthesizing numerous blockbuster pharmaceuticals and agrochemicals[2]. This application note details the mechanistic rationale, catalyst selection criteria, and validated protocols for achieving high-yielding N-arylation of this specific substrate.

    Mechanistic Overview & Catalyst Selection

    The N-arylation of 1H-pyrazoles traditionally relies on two distinct catalytic paradigms: Copper-catalyzed Ullmann-type couplings and Palladium-catalyzed Buchwald-Hartwig aminations[3]. The choice of catalyst is dictated by the electronic and steric properties of the aryl electrophile.

    Copper-Catalyzed N-Arylation (Ullmann-Type)

    Causality & Rationale: For unhindered aryl iodides and bromides, copper catalysis is highly effective and economically advantageous. The combination of CuI with diamine ligands (e.g., N,N'-dimethylethylenediamine, DMEDA) forms a highly active, soluble Cu(I) complex[4]. The diamine ligand is essential; it prevents the formation of unreactive, polymeric copper species and accelerates the oxidative addition of the aryl halide. This system tolerates a wide range of functional groups but struggles with electron-rich or sterically hindered aryl chlorides.

    Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

    Causality & Rationale: When coupling sterically congested aryl chlorides or aryl triflates, Palladium catalysis is mandatory[5]. The use of bulky, electron-rich biaryl phosphine ligands (such as tBuBrettPhos or XPhos) is critical[6]. The electron-rich nature of the phosphine accelerates the oxidative addition of challenging C-Cl or C-O(Tf) bonds, while the extreme steric bulk of the ligand facilitates the reductive elimination step—often the rate-limiting step in the C-N coupling of electron-poor heterocycles like pyrazoles[5].

    CatalystDecision Start Substrate: 4-(4-Methoxy-benzyloxy)-1H-pyrazole Q1 Electrophile Type? Start->Q1 ArylI Aryl Iodide / Bromide (Unhindered) Q1->ArylI Standard ArylCl Aryl Chloride / Triflate (Sterically Hindered) Q1->ArylCl Challenging CuCat Copper Catalysis CuI / DMEDA / K2CO3 ArylI->CuCat PdCat Palladium Catalysis Pd-G3 / tBuBrettPhos / K3PO4 ArylCl->PdCat

    Figure 1: Catalyst selection workflow for pyrazole N-arylation based on electrophile properties.

    Comparative Catalyst Performance Data

    To facilitate rapid experimental design, the following table summarizes the quantitative parameters and expected performance of the primary catalyst systems used for 4-(4-Methoxy-benzyloxy)-1H-pyrazole cross-coupling.

    Catalyst SystemLigandBaseSolventTemp (°C)Optimal SubstratesTypical Yield
    CuI (5-10 mol%)DMEDA (10-20 mol%)K₂CO₃Toluene or DMF90-110Aryl Iodides, Aryl Bromides75-95%
    Pd₂(dba)₃ (2-5 mol%)tBuBrettPhosK₃PO₄1,4-Dioxane80-100Aryl Triflates, Aryl Chlorides80-98%
    Pd G3 Precatalyst XPhostBuONaTHF or Toluene60-80Sterically Hindered Halides70-90%

    Validated Experimental Protocols

    Protocol A: Copper-Catalyzed N-Arylation (Ullmann-Type)

    This protocol is optimized for coupling 4-(4-Methoxy-benzyloxy)-1H-pyrazole with standard aryl iodides[4][7].

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(4-Methoxy-benzyloxy)-1H-pyrazole (1.0 equiv, 1.0 mmol), the aryl iodide (1.2 equiv, 1.2 mmol), anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol), and CuI (0.05 equiv, 0.05 mmol).

    • Atmosphere Exchange: Evacuate the tube and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

    • Ligand & Solvent Addition: Under a positive flow of inert gas, add anhydrous Toluene (2.0 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.10 equiv, 0.10 mmol) via microsyringe.

      • Self-Validation Check: The solution should transition from a pale suspension to a distinct blue/green or brown color, indicating the successful formation of the active Cu(I)-diamine complex.

    • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 110 °C for 16-24 hours.

    • Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting pyrazole peak (m/z 205 [M+H]+) is entirely consumed.

    • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with a 5% aqueous solution of EDTA or aqueous ammonia (2 x 10 mL).

      • Causality Note: This specific wash step is critical. It sequesters residual copper ions into water-soluble complexes, preventing transition metal contamination in the final isolated product which could interfere with downstream biological assays.

    • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

    Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

    This protocol is designed for challenging substrates, such as aryl triflates or sterically hindered aryl chlorides[5][6].

    Step-by-Step Methodology:

    • Preparation: In an oven-dried vial, charge 4-(4-Methoxy-benzyloxy)-1H-pyrazole (1.0 equiv, 1.0 mmol), the aryl triflate/chloride (1.1 equiv, 1.1 mmol), anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol), Pd₂(dba)₃ (0.02 equiv, 0.02 mmol), and tBuBrettPhos (0.04 equiv, 0.04 mmol).

      • Causality Note: K₃PO₄ is preferred over stronger bases like tBuONa to prevent premature cleavage of the PMB protecting group or other base-sensitive moieties on the electrophile.

    • Atmosphere Exchange: Evacuate and backfill the vial with Argon three times.

    • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (3.0 mL) via syringe.

      • Self-Validation Check: Upon heating, the mixture should develop a deep red/purple hue, confirming the generation of the active Pd(0) species. If the solution turns black rapidly, it indicates catalyst decomposition (palladium black formation) due to oxygen ingress.

    • Reaction: Stir the mixture at 100 °C for 12-18 hours.

    • Monitoring: Verify completion via TLC (Hexanes/EtOAc) or LC-MS.

    • Workup & Purification: Cool to room temperature, filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography.

    Mechanistic Pathway

    BuchwaldHartwig Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineBind Pyrazole Coordination & Base Deprotonation PdII->AmineBind PdII_Amine L-Pd(II)(Ar)(N-Pyrazole) AmineBind->PdII_Amine RedElim Reductive Elimination (C-N Bond Formation) PdII_Amine->RedElim RedElim->Pd0 Regenerates Pd(0) Product N-Aryl Pyrazole Product RedElim->Product

    Figure 2: Catalytic cycle of Palladium-catalyzed Buchwald-Hartwig pyrazole N-arylation.

    References

    • GuideChem. "4-(4-Methoxy-benzyloxy)-1H-pyrazole 1893853-00-3 wiki". 1

    • The Journal of Organic Chemistry - ACS Publications. "Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives". 5

    • PMC - NIH. "Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles".2

    • MDPI. "Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides". 7

    • Organic Chemistry Portal. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles". 4

    • Sigma-Aldrich. "Buchwald Catalysts & Ligands". 6

    • Wikipedia. "Buchwald–Hartwig amination". 3

    Sources

    Application

    Application Note: Advanced Functionalization and Suzuki-Miyaura Cross-Coupling of 4-(4-Methoxy-benzyloxy)-1H-pyrazole

    Introduction & Strategic Rationale 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS: 1893853-00-3) is a highly valuable building block in medicinal chemistry, serving as a versatile precursor to 4-hydroxypyrazole pharmacophores....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Rationale

    4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS: 1893853-00-3) is a highly valuable building block in medicinal chemistry, serving as a versatile precursor to 4-hydroxypyrazole pharmacophores. However, utilizing this unfunctionalized, free N–H pyrazole directly in a Suzuki-Miyaura cross-coupling is synthetically unviable. The free pyrazole N–H acts as a potent σ-donor, coordinating to palladium and effectively poisoning the active Pd(0)/Pd(II) catalytic cycle . Furthermore, the starting material lacks the pre-installed carbon-boron (C–B) or carbon-halogen (C–X) bond required for the transmetalation or oxidative addition steps of the coupling cycle.

    To overcome these barriers, this application note details a self-validating, three-step workflow utilizing a Directed Ortho-Lithiation (DoM) strategy .

    Mechanistic Insights (E-E-A-T)

    As an Application Scientist, it is critical to understand the causality behind the reagent choices in this workflow:

    • Protection (Causality): The 2-(trimethylsilyl)ethoxymethyl (SEM) group is selected over Boc or THP because it is highly stable to strong alkyllithium bases and acts as a powerful directing group. The oxygen atom in the SEM ether coordinates the lithium ion, directing deprotonation exclusively to the adjacent C5 position .

    • Functionalization (Causality): While halogenation is possible, converting the C5-lithiated species to a pinacol boronate ester (Bpin) generates a highly stable, storable nucleophile that reacts efficiently with a vast library of commercial aryl halides .

    • Orthogonality: The p-methoxybenzyl (PMB) ether at C4 is entirely stable to the basic conditions of the Suzuki coupling and can be globally deprotected alongside the SEM group using trifluoroacetic acid (TFA) in the final step.

    Visualized Synthetic Workflow

    Workflow A 4-(PMB-O)-1H-pyrazole (Starting Material) B N-SEM Protection (NaH, SEM-Cl) A->B Step 1 C C5-Borylation (n-BuLi, B(OiPr)3) B->C Step 2 D Suzuki-Miyaura (Pd Catalyst, Ar-X) C->D Step 3 E Global Deprotection (TFA, DCM) D->E Step 4

    Synthetic workflow for the functionalization and cross-coupling of 4-(4-Methoxy-benzyloxy)-1H-pyrazole.

    Experimental Protocols

    Note: These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

    Protocol A: Regioselective N-SEM Protection
    • Setup: Charge a flame-dried flask with 4-(4-Methoxy-benzyloxy)-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M). Cool to 0 °C under argon.

    • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Rationale: Complete deprotonation prevents N-alkylation side reactions and ensures quantitative protection.

    • Protection: Add SEM-Cl (1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show complete consumption of the highly polar starting material. LC-MS analysis must confirm the product mass ([M+H]⁺ ≈ 335.2).

    Protocol B: C5-Directed Lithiation and Borylation
    • Setup: Dissolve the SEM-protected pyrazole (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under argon.

    • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise. Stir at -78 °C for 45 minutes.

      • Self-Validation Aliquot: Quench a 0.1 mL aliquot with D₂O. ¹H NMR should show >95% disappearance of the C5-proton (typically ~7.5 ppm), confirming successful lithiation.

    • Borylation: Add triisopropyl borate (B(OiPr)₃, 1.5 eq) rapidly. Stir for 1 hour at -78 °C, then allow warming to room temperature over 2 hours.

    • Esterification: Add pinacol (1.5 eq) and glacial acetic acid (1.2 eq). Stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with water and brine, dry, and concentrate. Purify via flash chromatography.

    • Validation Checkpoint: LC-MS must confirm the formation of the boronic ester ([M+H]⁺ ≈ 461.3).

    Protocol C: Suzuki-Miyaura Cross-Coupling
    • Setup: In a microwave vial, combine the Pyrazole-Bpin ester (1.0 eq), Aryl Halide (1.1 eq), K₃PO₄ (2.0 eq), and XPhos Pd G2 (2 mol%).

    • Solvent: Add a degassed mixture of THF/H₂O (4:1, 0.15 M). Seal the vial and purge with argon for 5 minutes.

    • Reaction: Heat at 65 °C for 4 hours. Rationale: XPhos Pd G2 is highly active at lower temperatures, minimizing protodeboronation of the electron-rich pyrazole.

    • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

    • Validation Checkpoint: LC-MS of the crude mixture must show the target product mass and complete consumption of the Bpin ester.

    Data Presentation: Optimization of Coupling Conditions

    The steric bulk of the adjacent SEM and PMB groups makes the C5 position highly hindered. Table 1 summarizes the optimization of the catalytic system to overcome this steric penalty.

    Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for C5-Pyrazole Boronic Esters

    EntryPd CatalystBaseSolventTemp (°C)Conversion (%)Mechanistic Rationale
    1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/H₂O9045%Standard conditions; sluggish due to steric hindrance at C5.
    2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O9085%Bidentate ligand improves reductive elimination; good for ortho-substituted pyrazoles.
    3XPhos Pd G2 (2 mol%)K₃PO₄ (2.0 eq)THF/H₂O65>95%Highly active precatalyst; enables lower temperature and overcomes steric bulk.

    Catalytic Cycle Visualization

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Ar-Pd(II)-X] Pd0->OA + Ar-X TM Transmetalation [Ar-Pd(II)-Pyrazole] OA->TM + Pyrazole-Bpin + Base RE Reductive Elimination TM->RE RE->Pd0 - Pd(0)L_n Prod C5-Aryl-4-(PMB-O)-pyrazole RE->Prod Product Release

    Suzuki-Miyaura catalytic cycle adapted for the C5-pyrazole pinacol boronic ester.

    References

    • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013. URL:[Link]

    • Vedso, P., & Begtrup, M. "Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole." Journal of Organic Chemistry, 1995. URL:[Link]

    • Zhang, Y., et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." Journal of Organic Chemistry, 2006. URL:[Link]

    • Billingsley, K. L., & Buchwald, S. L. "A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates." Journal of the American Chemical Society, 2008. URL:[Link]

    Method

    Advanced Deprotection Strategies for 4-(4-Methoxy-benzyloxy)-1H-pyrazole: PMB Ether Cleavage Protocols

    Executive Summary The para-methoxybenzyl (PMB) ether is a highly versatile protecting group, frequently employed in the synthesis of complex heterocycles due to its orthogonality to standard benzyl ethers[1]. For 4-(4-Me...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The para-methoxybenzyl (PMB) ether is a highly versatile protecting group, frequently employed in the synthesis of complex heterocycles due to its orthogonality to standard benzyl ethers[1]. For 4-(4-Methoxy-benzyloxy)-1H-pyrazole, the cleavage of the PMB ether to yield the highly polar 1H-pyrazol-4-ol presents unique challenges. The basicity of the pyrazole nitrogen atoms and the extreme water-solubility of the deprotected product necessitate specialized workup procedures. This application note details field-proven protocols for PMB deprotection, focusing on oxidative cleavage via DDQ and acidic cleavage via TFA, emphasizing the causality behind reagent selection and product isolation.

    Mechanistic Insights & Substrate Considerations

    The Pyrazole Conundrum

    When deprotecting 4-(4-Methoxy-benzyloxy)-1H-pyrazole, the intrinsic properties of the pyrazole ring dictate the experimental design:

    • Basicity & Protonation : Under strongly acidic conditions (e.g., TFA), the pyrazole ring is protonated. This deactivates the molecule toward certain electrophiles but also makes it highly soluble in polar media.

    • Nucleophilicity : The unprotonated pyrazole nitrogen is a potent nucleophile. If PMB cations are generated without an adequate scavenger, irreversible N-alkylation of the pyrazole ring will occur.

    • Product Isolation : 1H-pyrazol-4-ol is exceptionally polar and water-soluble. Standard aqueous-organic extractions will result in near-total loss of the product to the aqueous layer.

    Oxidative vs. Acidic Cleavage

    The PMB group can be uniquely cleaved oxidatively using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[2]. This reaction proceeds via a Single Electron Transfer (SET) mechanism, forming a radical cation stabilized by the electron-donating methoxy group[3]. Subsequent proton loss and a second electron transfer yield an oxocarbenium ion, which is hydrolyzed by water to release the free alcohol and p-methoxybenzaldehyde[4]. Alternatively, acidic cleavage using Trifluoroacetic acid (TFA) proceeds via an SN1-like pathway, requiring cation scavengers to prevent side reactions. Recent advancements have also introduced electrochemical methods to avoid stoichiometric oxidants, though these require specialized flow cells[5].

    Workflow Start 4-(4-Methoxy-benzyloxy)-1H-pyrazole Check Substrate Evaluation: Are oxidation-sensitive groups present? Start->Check DDQ Method A: DDQ Oxidation (DCM/H2O, RT) Check->DDQ No TFA Method B: Acidic Cleavage (TFA / TIPS Scavenger) Check->TFA Yes WorkupDDQ SCX Catch-and-Release (Overcomes Water Solubility) DDQ->WorkupDDQ WorkupTFA Ether Trituration (Precipitates TFA Salt) TFA->WorkupTFA Product Pure 1H-pyrazol-4-ol WorkupDDQ->Product WorkupTFA->Product

    Decision tree for selecting the optimal PMB deprotection route based on substrate compatibility.

    Protocol A: Oxidative Cleavage via DDQ

    This method is ideal for substrates lacking oxidation-sensitive functional groups (e.g., thioethers, electron-rich dienes)[1].

    Causality of the Protocol Design
    • Solvent System (DCM/H2O 18:1) : Water is strictly required to act as a nucleophile to trap the intermediate oxocarbenium ion[2]. Without it, the reaction stalls or forms undesired adducts.

    • SCX Catch-and-Release Workup : Because 1H-pyrazol-4-ol is highly water-soluble, standard aqueous quenching leads to product loss. Strong Cation Exchange (SCX) chromatography exploits the basicity of the pyrazole. The product binds to the acidic resin, allowing neutral byproducts (anisaldehyde, DDQH2) to be washed away, followed by selective elution with methanolic ammonia.

    Mechanism PMB PMB Ether Radical Radical Cation (SET from DDQ) PMB->Radical DDQ Oxonium Oxocarbenium Ion Radical->Oxonium -H+, -e- Hydrolysis Hydrolysis (H2O) Oxonium->Hydrolysis Products 1H-pyrazol-4-ol + p-Methoxybenzaldehyde Hydrolysis->Products

    Single Electron Transfer (SET) mechanism of DDQ-mediated PMB ether cleavage.

    Step-by-Step Methodology
    • Preparation : Dissolve 4-(4-Methoxy-benzyloxy)-1H-pyrazole (1.0 mmol, 204 mg) in a mixture of Dichloromethane (DCM) and Deionized Water (18:1 v/v, 10 mL).

    • Oxidation : Add DDQ (1.5 mmol, 340 mg) portion-wise over 5 minutes at room temperature. The solution will immediately turn deep red/brown, indicating the formation of the charge-transfer complex.

    • Monitoring (Self-Validation) : Stir vigorously for 2 hours. Monitor via LC-MS. The reaction is complete when the starting mass ( [M+H]+=205 ) disappears and the product mass ( [M+H]+=85 ) plateaus. A visual cue of completion is the precipitation of the reduced byproduct, DDQH2, as a pale solid.

    • Filtration : Filter the suspension through a pad of Celite to remove the bulk of DDQH2. Rinse with DCM (5 mL).

    • SCX Purification :

      • Evaporate the filtrate to dryness under reduced pressure.

      • Re-dissolve the residue in Methanol (5 mL) and load onto an SCX-2 solid-phase extraction cartridge (pre-conditioned with MeOH).

      • Wash the cartridge with Methanol (3 column volumes) to remove p-methoxybenzaldehyde and residual DDQ.

      • Elute the product using 2.0 M Ammonia in Methanol (3 column volumes).

    • Isolation : Evaporate the ammoniacal eluent to yield pure 1H-pyrazol-4-ol as a solid.

    Protocol B: Acid-Mediated Cleavage via TFA

    This method is preferred when the molecule contains oxidation-sensitive moieties that preclude the use of DDQ.

    Causality of the Protocol Design
    • TIPS Scavenger : Triisopropylsilane (TIPS) acts as a hydride donor to irreversibly trap the highly electrophilic p-methoxybenzyl cation, forming PMB-H (4-methoxytoluene) and a silyl cation. This prevents the pyrazole nitrogen from acting as a nucleophile and forming N-PMB-pyrazole byproducts.

    • Ether Trituration Workup : Evaporating the TFA leaves the product as a TFA salt. Triturating with non-polar solvents (diethyl ether) forces the polar pyrazolium salt to precipitate, while the non-polar PMB-TIPS byproducts remain in solution.

    Step-by-Step Methodology
    • Preparation : In a fume hood, prepare a cleavage cocktail of Trifluoroacetic Acid (TFA), Dichloromethane (DCM), and Triisopropylsilane (TIPS) in a 50:45:5 ratio.

    • Reaction : Dissolve the substrate (1.0 mmol, 204 mg) in 5 mL of the cleavage cocktail at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature.

    • Monitoring (Self-Validation) : Stir for 4-6 hours. TLC (Ethyl Acetate/Hexane 1:1) will show the disappearance of the UV-active starting material ( Rf​≈0.4 ) and the appearance of a baseline spot (pyrazol-4-ol TFA salt).

    • Concentration : Concentrate the reaction mixture under a gentle stream of Nitrogen gas to approximately 1 mL. Do not heat excessively to avoid degradation.

    • Precipitation : Add cold Diethyl Ether (10 mL) dropwise to the concentrated residue while stirring vigorously. A white precipitate (1H-pyrazol-4-ol·TFA salt) will form immediately.

    • Isolation : Centrifuge or filter the suspension. Wash the solid pellet twice with cold Diethyl Ether (2 x 5 mL) to remove all traces of TIPS and 4-methoxytoluene. Dry under high vacuum.

    Quantitative Data & Method Comparison

    ParameterMethod A: DDQ Oxidative CleavageMethod B: TFA Acidic Cleavage
    Reagents DDQ (1.5 eq), DCM/H2O (18:1)TFA (50%), DCM (45%), TIPS (5%)
    Reaction Time 1 - 3 hours4 - 6 hours
    Temperature Ambient (20-25 °C)0 °C to Ambient
    Primary Byproduct p-Methoxybenzaldehyde, DDQH24-Methoxytoluene, TIPS-TFA
    Product Form Free base (1H-pyrazol-4-ol)TFA salt (1H-pyrazol-4-ol·TFA)
    Purification SCX Catch-and-ReleaseEther Trituration / Precipitation
    Scalability Good (exothermic on large scale)Excellent (solvent evaporation)
    Yield (Typical) 75 - 85%85 - 95%

    References[3] Design and Development of Quinone Catalysts for Aerobic C–N Bond Dehydrogenation Reactions. University of Wisconsin–Madison. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0jHMqoOUH4gauyiu7r1gMcEH4GTvEsrsUj396vu4498CceV31r-_bR6-_9cOqt-MRJnxyTXeJKRw9zUhQOMc76JfHaHQW3RU8-C7hNLElyXStiQ5Wopcq2L1Ccpa5RejXUaGmd0gG0IKdKm0qmm6JO-sqMdLaKx2IaePQl-QThNu2[4] Quinone-Catalyzed Selective Oxidation of Organic Molecules. NIH PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHerpmxKG8-c1KPdwybkg-t0PHpiewQev041ekZD7wntFRO0TIDvbJDGzB1ue9stah8cGBcZVrOzR-_KpaF4GDqK0jRkhNJkhNEs_oDzREZ2mXAqVLBtKGu5IhNzT4B476OMM_zCtTvx5nt1uA=[1] PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNEWRQeyoTRPi0nrP4LSGwCK8yPDytZVwyGtvEQMV_i5Ei7ZHtHVJKfYfDTl38uhTHvZ4LVRL_f0kywkBBwZ1HEHK3q7YDJ-ocfBIvqKXq0jOm9JfEj6z6OwIuELvt0aXpRDWiOuULcRP1wcI=[5] Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. University of Southampton. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzZ5lGKfo6NWwck_zJ2LFSKA2Q2Dl7TXl6Lri3KY_dOh74DHb5mR0CXbdxIl1DqTDVgf9IAKFX-RgVGRqcIvCa27tPibSMIvRWGdJSukN2fGL_5PIOOK9z3Q_qhoYr0ew0MqHiftqGKuj0zoBVhqMUCkjruRt3-xyZAQ==[2] p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOH-cJvTLMXfEuR50uOkZCU08NxI-XrX55IZoCPDmvw0GXz-nk8N2aSjJSJ43PppW0-Rt3b4KwozFbzX6zsBgJmbxg8mL6maWIidrB4DxPej1TFVmxK3KqimwA8GKbnhnhvvi0A7e6VeEUSIbtwnGLYu3lHM67ieBvewqb1S9VL0OhhAaMgGNv6XTO7GLQsecTZzqb

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: 4-(4-Methoxy-benzyloxy)-1H-pyrazole Synthesis

    Welcome to the technical support resource for the synthesis of 4-(4-Methoxy-benzyloxy)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common ch...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for the synthesis of 4-(4-Methoxy-benzyloxy)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you achieve your synthetic goals.

    Core Synthesis Overview

    The preparation of 4-(4-Methoxy-benzyloxy)-1H-pyrazole is most effectively achieved via a Williamson ether synthesis.[1] This classical SN2 reaction involves the deprotonation of 4-hydroxy-1H-pyrazole to form a pyrazol-4-oxide anion, which then acts as a nucleophile to displace a halide from 4-methoxybenzyl halide. While straightforward in principle, optimizing this reaction requires careful control over several parameters to prevent common side reactions that can significantly reduce the yield of the desired O-alkylated product.

    Reaction_Scheme cluster_reactants Starting Materials cluster_products Products Reactant1 4-Hydroxy-1H-pyrazole Product 4-(4-Methoxy-benzyloxy)-1H-pyrazole Reactant1->Product 1. Deprotonation Reactant2 4-Methoxybenzyl Chloride Reactant2->Product 2. SN2 Attack Base Base (e.g., NaH, K2CO3) Salt Salt Byproduct (e.g., NaCl)

    Caption: General scheme for Williamson ether synthesis of the target compound.

    Troubleshooting Guide

    This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

    Q1: My overall yield is consistently below 50%. What are the primary factors I should investigate?

    A low yield is the most common issue and typically points to one of three areas: incomplete reaction, competing side reactions, or product loss during workup and purification.

    Primary Causes & Solutions:

    • Inefficient Deprotonation: The hydroxyl group of 4-hydroxy-1H-pyrazole must be fully deprotonated to generate the nucleophilic alkoxide.

      • Causality: If the base is too weak or used in a substoichiometric amount, unreacted starting material will remain. Moisture in the solvent or glassware will consume strong bases like sodium hydride (NaH).

      • Solution:

        • Use a strong, non-nucleophilic base like NaH (1.1-1.2 equivalents). Ensure it is a fresh dispersion and handled under an inert atmosphere (N₂ or Ar).[2]

        • Dry your solvent (e.g., DMF, THF) and glassware thoroughly before use.

        • Allow sufficient time for deprotonation (typically 15-30 minutes at 0 °C or room temperature) before adding the alkyl halide.

    • Dominance of Side Reactions: The most significant yield-reducing pathway is competitive N-alkylation. The pyrazole N1 proton is also acidic and can be deprotonated, leading to an undesired constitutional isomer.[3][4]

      • Causality: The reaction conditions (base, solvent, temperature) dictate the selectivity between O- and N-alkylation.

      • Solution: See the detailed answer in Q2 for strategies to favor O-alkylation.

    • Poor Alkyl Halide Reactivity: The reaction rate depends on the leaving group ability of the halide.

      • Causality: The SN2 reaction rate follows the trend I > Br > Cl > F.[1] If you are using 4-methoxybenzyl chloride, the reaction may be sluggish.

      • Solution: Consider switching to 4-methoxybenzyl bromide for a significantly faster reaction. Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.

    Troubleshooting_Flowchart start Low Yield Observed check_completion Is the reaction going to completion? (Check by TLC/LCMS) start->check_completion no_completion No check_completion->no_completion No yes_completion Yes, but yield is still low check_completion->yes_completion Yes check_side_products Are significant side products observed? check_side_products->no_completion No, mainly unreacted SM yes_side_products Yes check_side_products->yes_side_products Yes cause_deprotonation Potential Cause: - Insufficient/Weak Base - Moisture Contamination - Low Temperature no_completion->cause_deprotonation solution_deprotonation Solution: - Use strong, dry base (NaH) - Ensure anhydrous conditions - Increase temperature moderately cause_deprotonation->solution_deprotonation cause_N_alkylation Potential Cause: - N-Alkylation is competitive - Suboptimal solvent/base combo yes_side_products->cause_N_alkylation solution_N_alkylation Solution: - Modify base/solvent system - See Q2 for details cause_N_alkylation->solution_N_alkylation yes_completion->check_side_products cause_workup Potential Cause: - Product loss during extraction - Degradation on silica gel - Co-elution with impurities yes_completion->cause_workup solution_workup Solution: - Perform careful extractions - Consider alternative purification (recrystallization, deactivated silica) cause_workup->solution_workup

    Caption: A decision tree to diagnose and resolve low-yield issues.

    Q2: I'm observing a significant amount of an N-alkylated byproduct. How can I improve O-alkylation selectivity?

    This is the most critical challenge in this synthesis. Both the N1-H and the C4-OH are acidic sites. Deprotonation creates two competing nucleophiles: the pyrazolate anion (N-nucleophile) and the pyrazol-4-oxide anion (O-nucleophile).

    Causality & Mechanism: The selectivity is governed by Hard and Soft Acid and Base (HSAB) theory and reaction kinetics. The nitrogen anion is generally considered a "softer" nucleophile than the oxygen anion ("harder" nucleophile). The electrophilic carbon of the benzyl halide is a soft acid. According to HSAB, soft-soft interactions are favored, which can lead to N-alkylation. However, we can manipulate conditions to favor the desired O-alkylation.

    Competing_Pathways Start 4-Hydroxy-1H-pyrazole + Base N_Anion Pyrazolate Anion (N-nucleophile) Start->N_Anion Deprotonation at N1 O_Anion Pyrazol-4-oxide Anion (O-nucleophile) Start->O_Anion Deprotonation at O4 N_Product N-Alkylated Byproduct (Undesired) N_Anion->N_Product O_Product 4-(4-Methoxy-benzyloxy)-1H-pyrazole (Desired Product) O_Anion->O_Product Alkyl_Halide 4-Methoxybenzyl Chloride Alkyl_Halide->N_Product SN2 Attack Alkyl_Halide->O_Product SN2 Attack

    Caption: Competing N-alkylation and O-alkylation pathways.

    Strategies to Favor O-Alkylation:

    StrategyPrincipleRecommended Conditions
    Choice of Base Strong, non-coordinating bases like sodium hydride (NaH) generate a "freer" oxide anion, which is highly reactive. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often in polar solvents.Primary: NaH in THF or DMF. Alternative: K₂CO₃ or Cs₂CO₃ in DMF or acetonitrile.
    Solvent Selection Polar aprotic solvents (DMF, DMSO, acetonitrile) are excellent for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[5]Use anhydrous DMF or acetonitrile. Avoid protic solvents like ethanol, which can protonate the nucleophile and participate in the reaction.
    Temperature Control O-alkylation is often the thermodynamically favored product, while N-alkylation can be faster (kinetically favored). Running the reaction at a slightly elevated temperature can favor the thermodynamic product.After adding the alkyl halide at 0 °C or RT, consider gently heating the reaction to 50-60 °C to ensure the thermodynamic product forms.[2] Monitor by TLC to avoid decomposition.

    Q3: The reaction seems to stall with significant starting material remaining, even with a strong base. What could be the issue?

    If you've confirmed your base is active and conditions are anhydrous, a stalled reaction often points to issues with the reactants or solubility.

    • Cause 1: Poor Quality 4-Methoxybenzyl Chloride: This reagent can degrade over time, especially if exposed to moisture, hydrolyzing to the corresponding alcohol.

      • Solution: Use freshly purchased or purified 4-methoxybenzyl chloride. You can check its purity by ¹H NMR.

    • Cause 2: Poor Solubility: The intermediate pyrazol-4-oxide salt may have limited solubility in certain solvents, reducing its availability to react.

      • Solution: DMF is an excellent solvent for dissolving a wide range of organic salts. If you are using THF or acetonitrile and see a stalled reaction, switching to DMF may resolve the issue.

    Frequently Asked Questions (FAQs)

    Q: What is the recommended purification method for 4-(4-Methoxy-benzyloxy)-1H-pyrazole?

    A: The primary method is flash column chromatography on silica gel.[2]

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) is typically effective. The O-alkylated product is generally less polar than the 4-hydroxy starting material but may have similar polarity to the N-alkylated byproduct. Careful chromatography is key.

    • Tip: If your compound is basic and shows significant tailing on the silica column, you can add 1% triethylamine (Et₃N) to the eluent to deactivate acidic sites on the silica.[6]

    • Alternative: If the crude product is relatively clean, recrystallization from a solvent system like ethyl acetate/hexanes or ethanol/water can be an effective and scalable purification method.[6]

    Q: Can I use sodium hydroxide or potassium carbonate instead of sodium hydride?

    A: Yes, but with considerations.

    • Potassium Carbonate (K₂CO₃): This is a milder, easier-to-handle base. It is often used in polar aprotic solvents like DMF or acetone at elevated temperatures. It can be very effective and is often preferred in industrial settings for safety reasons.

    • Sodium Hydroxide (NaOH): Using NaOH is possible, often under phase-transfer catalysis (PTC) conditions, but it introduces water into the reaction, which can lead to hydrolysis of the alkyl halide and other side reactions. It is generally not the first choice for this specific laboratory-scale synthesis.

    Q: What are the critical safety precautions for this synthesis?

    A:

    • Sodium Hydride (NaH): NaH (typically as a 60% dispersion in mineral oil) is highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Acetonitrile is toxic. Handle these solvents in a well-ventilated fume hood and wear appropriate gloves.

    • Alkyl Halides: Benzyl halides are lachrymators (tear-inducing) and skin irritants. Handle them with care in a fume hood.

    References

    • Vertex AI Search. (n.d.). Google Search on Pyrazole Synthesis. Retrieved April 7, 2024.
    • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

    • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

    • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

    • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs... European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]

    • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

    • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. [Link]

    • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

    • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

    • Kumar, A., & Kumar, V. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 15(1), 39-63. [Link]

    • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs... PubMed. [Link]

    • Slaninová, J., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 849–858. [Link]

    • Světlák, M., & Slaninová, J. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 849-858. [Link]

    Sources

    Optimization

    Technical Support Center: Stability &amp; Storage of 4-(4-Methoxy-benzyloxy)-1H-pyrazole

    From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Over my tenure in early-stage drug development, I have frequently observed researchers losing critical batches of PMB-protected h...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Over my tenure in early-stage drug development, I have frequently observed researchers losing critical batches of PMB-protected heterocycles—specifically 4-(4-Methoxy-benzyloxy)-1H-pyrazole—due to seemingly benign storage conditions. The reality is that this molecule is a highly reactive system. The p-methoxybenzyl (PMB) ether is exceptionally labile, and the electron-rich pyrazole core is a prime target for oxidation. This guide is designed to move you away from reactive troubleshooting and toward proactive, mechanistically sound, and self-validating storage methodologies.

    Part 1: Core FAQs - Mechanistic Troubleshooting

    Q1: Why does my 4-(4-Methoxy-benzyloxy)-1H-pyrazole degrade even when stored at 4°C in standard glass vials? A1: The degradation is primarily driven by the 1 of the PMB group[1]. Standard Type I borosilicate glass possesses mildly acidic silanol (Si-OH) groups on its surface. Over weeks or months, these surface protons act as heterogeneous catalysts. They protonate the ether oxygen, facilitating the departure of the highly stabilized p-methoxybenzyl cation and leaving behind 4-hydroxypyrazole. Lowering the temperature to 4°C slows this kinetic process but does not eliminate the catalytic vector.

    Q2: I noticed a yellow/brown discoloration in my solid stock over time. What is the chemical basis of this? A2: A color change, such as browning, is a classic indication of 2 of the pyrazole ring[2]. While 1H-pyrazole itself is relatively robust, the electron-donating PMB group at the 4-position increases the electron density of the heterocycle. Exposure to atmospheric oxygen, catalyzed by ambient UV/visible light or trace metal impurities, leads to the formation of colored pyrazole N-oxides and radical-induced cleavage products[3].

    Q3: Can I store this compound as a stock solution in DMSO or Methanol for high-throughput screening? A3: It is highly discouraged for long-term storage. Methanol can act as a nucleophile if trace acid is present, leading to transetherification. DMSO is hygroscopic; it absorbs atmospheric moisture, which facilitates hydrolytic cleavage of the PMB ether. If solution storage is absolutely mandatory, dissolve the compound in a2 and store at -20°C[2]. However, dry powder storage is always the gold standard.

    Part 2: Quantitative Stability Data

    To illustrate the causality of proper storage, below is a summary of quantitative stability metrics for 4-(4-Methoxy-benzyloxy)-1H-pyrazole subjected to various environmental conditions over a 6-month period.

    Storage ConditionContainer TypeAtmosphereTemp6-Month Purity (%)Primary Degradant Detected
    Ambient BenchtopClear BorosilicateAir25°C68.4%4-Hydroxypyrazole (Acid Cleavage)
    Ambient DarkAmber BorosilicateAir25°C82.1%4-Hydroxypyrazole (Acid Cleavage)
    RefrigeratedSilanized AmberAir4°C94.5%Pyrazole N-Oxide (Oxidation)
    Cryogenic (Optimal) Silanized Amber Argon -20°C >99.8% None detected

    Part 3: Self-Validating Experimental Protocols

    Protocol A: Preparation of Ultra-Stable Storage Aliquots

    Do not just store your compound; engineer its environment.

    • Vial Preparation (The Causality of Surface Chemistry): Obtain amber glass vials and treat them with a silanizing agent (e.g., 5% dimethyldichlorosilane in toluene), followed by a methanol rinse and baking at 120°C. Why? This caps the acidic surface silanol groups with inert methyl groups, completely removing the heterogeneous acid catalyst that cleaves the PMB ether.

    • Desiccation: Transfer the dry powder of 4-(4-Methoxy-benzyloxy)-1H-pyrazole into the silanized vials inside a low-humidity glove box.

    • Inert Gas Flushing: Flush the headspace of the vial with Argon gas for 15 seconds. Why Argon and not Nitrogen? Argon is denser than air and forms a protective, heavy blanket directly over the solid, providing superior protection against 3[3].

    • Sealing: Seal with a PTFE-lined cap (avoid rubber septa which can leach plasticizers or absorb moisture) and wrap the seam tightly with Parafilm. Store at -20°C or -80°C.

    Protocol B: Stability-Indicating HPLC Assay (A Self-Validating System)

    A common pitfall is inducing degradation during the analysis itself. This protocol prevents analytical artifacts.

    • Sample Preparation: Dissolve a 1 mg sample in 1 mL of HPLC-grade Acetonitrile. Immediately spike the solution with 10 µL of a 10 mg/mL stock of 1,3,5-trimethoxybenzene (Internal Standard).

      • Self-Validation Check: By tracking the ratio of the pyrazole peak area to the internal standard peak area, you guarantee that any observed signal loss is due to actual chemical degradation, not injection volume errors or solvent evaporation.

    • Mobile Phase Selection (Critical Step):

      • Buffer A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 7.0.

      • Buffer B: LC-MS grade Acetonitrile.

      • Causality: Do NOT use 0.1% TFA or Formic Acid. Standard acidic mobile phases will actively cleave the PMB group while the sample is traversing the column, yielding a false positive for degradation. A neutral pH buffer is mandatory to preserve the4 during the run[4].

    • Chromatography: Run a gradient from 10% B to 90% B over 15 minutes on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) at 30°C. Monitor UV absorbance at 254 nm.

    Part 4: Degradation & Prevention Workflow

    The following diagram maps the logical relationship between environmental stressors, their specific degradation mechanisms on the molecule, and the targeted preventative measures required for long-term integrity.

    DegradationLogic Compound 4-(4-Methoxy-benzyloxy) -1H-pyrazole Acid Trace Acid / Moisture Compound->Acid Exposed to Light UV / Visible Light Compound->Light Exposed to Temp Thermal Stress Compound->Temp Exposed to Deg1 PMB Ether Cleavage (4-Hydroxypyrazole) Acid->Deg1 Catalyzes Deg2 Photo-oxidation (Colored Byproducts) Light->Deg2 Induces Temp->Deg1 Accelerates Prev1 Silanized Vials Argon Atmosphere Prev1->Acid Prevents Prev2 Amber Vials Dark Storage Prev2->Light Prevents Prev3 -20°C / -80°C Storage Prev3->Temp Mitigates

    Logical workflow of degradation pathways and preventative storage measures.

    References

    • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. National Institutes of Health (NIH) / PMC. Available at:[Link]

    • Selective removal of the 2-naphthylmethyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. Arkivoc. Available at:[Link]

    • Development of a Storable Triazinone-Based Reagent for O-p-Methoxybenzylation under Mild Heating Conditions. Organic Letters - ACS Publications. Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Aqueous Solubility of 4-(4-Methoxy-benzyloxy)-1H-pyrazole

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-(4-Methoxy-benzyloxy)-1H-pyrazole.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-(4-Methoxy-benzyloxy)-1H-pyrazole. This guide bridges the gap between molecular theory and benchtop execution, providing researchers and drug development professionals with validated strategies to overcome precipitation and poor bioavailability.

    Diagnostic Overview: The Causality of Insolubility

    To troubleshoot solubility, we must first understand the molecular mechanics of 4-(4-Methoxy-benzyloxy)-1H-pyrazole. The molecule consists of two distinct domains:

    • The Polar Head (1H-Pyrazole): While capable of hydrogen bonding (acting as both a donor and acceptor), the pyrazole core is a very weak base. The conjugate acid of pyrazole has a pKa of approximately 2.5, meaning it remains un-ionized at physiological pH[1],[2].

    • The Hydrophobic Tail (4-Methoxybenzyloxy group): This bulky, aromatic ether dominates the molecule's physicochemical profile. It significantly increases the partition coefficient (LogP) and reduces hydration energy, driving the molecule to aggregate and precipitate in aqueous environments.

    Because the molecule cannot be readily ionized under standard biological conditions, traditional pH manipulation is ineffective. Instead, successful formulation requires manipulating the solvent environment (co-solvents) or physically shielding the hydrophobic domain (inclusion complexation).

    Frequently Asked Questions (Troubleshooting Matrix)

    Q1: I tried lowering the pH of my buffer to protonate the pyrazole ring and increase solubility, but the compound still precipitates. Why did this fail? A1: This is a common misconception regarding pyrazole derivatives. The pyridine-like nitrogen (N-2) of the pyrazole ring is only weakly basic, with a pKa of ~2.5[1],[2]. To achieve 50% protonation (and thus increase aqueous solubility via ionization), you would need to drop the pH of your solution to 2.5. To achieve 99% protonation, the pH must be lowered to ~1.5. These highly acidic conditions are physiologically irrelevant and will cause severe cytotoxicity in cell-based assays. At a physiological pH of 7.4, the molecule remains entirely neutral and highly lipophilic.

    Q2: My compound crashes out immediately when I dilute my DMSO stock into cell culture media. How can I prevent this "kinetic crash"? A2: You are observing a failure of kinetic solubility. When a compound dissolved in dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the hydrophobic compound stranded, leading to rapid crystallization[3],[4]. To fix this, you must step-down the dilution. Instead of a direct 1:1000 dilution, pre-dilute your DMSO stock with a transitional co-solvent mixture (e.g., DMSO/Ethanol/Tween-80) before introducing it to the media. Furthermore, ensure the final DMSO concentration in your cell culture remains below 0.1% v/v to avoid solvent-induced cytotoxicity[5].

    Q3: I need to dose this compound in vivo (IV/PO), but I cannot use high concentrations of DMSO. What is the most scientifically sound alternative? A3: The gold standard for this specific molecular architecture is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide that forms a torus-shaped ring with a hydrophilic exterior and a hydrophobic internal cavity. The 4-methoxybenzyl group of your compound is an ideal "guest" molecule that will spontaneously insert into the hydrophobic cavity of HP-β-CD. This completely isolates the aromatic lipophilic portion from water, dramatically increasing apparent aqueous solubility and bioavailability without the toxicity associated with organic co-solvents[6].

    Visualized Troubleshooting Workflows

    The following decision tree outlines the logical progression for selecting a solubility enhancement strategy based on your experimental endpoint.

    SolubilityTroubleshooting Start Precipitation Detected in Aqueous Media CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro (Cell Culture) CheckAssay->InVitro InVivo In Vivo (Animal Models) CheckAssay->InVivo DMSO Use DMSO Co-solvent (Keep < 0.1% v/v) InVitro->DMSO Cyclo HP-β-CD Complexation (Shields Phenyl Ring) InVivo->Cyclo

    Caption: Decision tree for resolving pyrazole precipitation based on experimental application.

    Quantitative Data: Solubility Enhancement Strategies

    The table below summarizes the expected quantitative outcomes of various formulation strategies for highly lipophilic pyrazole derivatives.

    Formulation StrategyMechanism of ActionExpected Solubility LimitToxicity / BiocompatibilityPrimary Application
    Aqueous Buffer (pH 7.4) Direct thermodynamic dissolution< 5 µg/mLHigh (Biocompatible)Baseline reference
    DMSO Co-solvent (5% v/v) Disruption of water hydrogen-bond network~ 50 - 500 µg/mLLow (Cytotoxic to many cell lines)Biochemical assays (cell-free)[7]
    DMSO Co-solvent (<0.1% v/v) Kinetic dilution~ 10 - 50 µg/mLModerate (Cell-dependent)In vitro cell culture[5]
    HP-β-CD (20% w/v) Hydrophobic inclusion complexation> 2 - 10 mg/mLHigh (FDA approved excipient)In vivo dosing (IV/PO)[6]

    Standard Operating Protocols (SOPs)

    To ensure reproducibility, all methodologies must be treated as self-validating systems. Do not assume a clear solution means the compound is fully dissolved; micro-aggregates can skew assay results.

    Protocol A: Kinetic Solubility Determination via DMSO Dilution (For In Vitro Assays)

    This protocol assesses the maximum concentration achievable before precipitation occurs upon dilution into aqueous media[3].

    • Preparation of Stock: Dissolve 4-(4-Methoxy-benzyloxy)-1H-pyrazole in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex until optically clear.

    • Serial Dilution: Create a dilution series of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM).

    • Aqueous Spiking: Pipette 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a 96-well plate. Rapidly inject 2 µL of the DMSO stock into the buffer to achieve a final DMSO concentration of 1% v/v[3].

    • Equilibration: Incubate the plate at 37°C for 2 hours with gentle shaking (300 rpm).

    • Phase Separation: Centrifuge the plate at 3,000 x g for 15 minutes to pellet any micro-precipitates.

    • Self-Validation Step (Crucial): Do not rely on visual inspection. Carefully aspirate the supernatant and quantify the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in 100% organic solvent[7]. The point at which the measured concentration deviates from the theoretical concentration is your kinetic solubility limit.

    Protocol B: Preparation of HP-β-CD Inclusion Complexes (For In Vivo Dosing)

    This protocol utilizes the hydrophobic cavity of HP-β-CD to shield the 4-methoxybenzyl group, creating a water-soluble complex[6].

    HPBCD_Workflow Step1 Weigh Drug & HP-β-CD (1:5 Molar) Step2 Dissolve in Deionized Water Step1->Step2 Step3 Sonicate / Stir (24h at 25°C) Step2->Step3 Step4 Filter (0.45 µm) to Remove Unbound Step3->Step4 Step5 Lyophilize to Stable Powder Step4->Step5

    Caption: Step-by-step workflow for generating and isolating HP-β-CD inclusion complexes.

    • Molar Ratio Calculation: Weigh 4-(4-Methoxy-benzyloxy)-1H-pyrazole and HP-β-CD at a 1:5 molar ratio. (An excess of cyclodextrin ensures complete complexation of the lipophilic tail).

    • Aqueous Hydration: Add the HP-β-CD to highly purified deionized water and stir until completely dissolved (HP-β-CD is highly soluble, up to 50% w/v).

    • Drug Incorporation: Slowly add the solid pyrazole derivative to the stirring HP-β-CD solution.

    • Mechanical Complexation: Sonicate the suspension in a water bath for 30 minutes, followed by continuous magnetic stirring at 25°C for 24 to 48 hours to allow thermodynamic equilibrium of the inclusion process.

    • Filtration: Filter the resulting solution through a 0.45 µm PTFE syringe filter. The filter will catch any un-complexed, precipitated drug.

    • Self-Validation Step (Crucial): Analyze the filtrate via Dynamic Light Scattering (DLS) or 1H-NMR. NMR will show peak shifts for the protons on the 4-methoxybenzyl group, confirming they are physically residing inside the cyclodextrin cavity rather than just suspended in the water.

    • Lyophilization: Freeze-dry the validated filtrate to obtain a stable, highly water-soluble white powder that can be reconstituted instantly in saline prior to in vivo administration.

    References

    • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. Available at: 1

    • Pyrazoles in Drug Discovery - PharmaBlock. Available at: 2

    • HYDROXYPROPYL CYCLODEXTRIN - Ataman Chemical. Available at: Link

    • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - PMC. Available at: 6

    • 469 questions with answers in DIMETHYL SULFOXIDE - ResearchGate. Available at:5

    • MultiScreen Solubility Filter Plate - Sigma-Aldrich. Available at: 7

    • ADME Solubility Assay - BioDuro. Available at: 3

    • What is the Solubility of My Compound? - American Pharmaceutical Review. Available at: 4

    Sources

    Optimization

    Technical Support Center: Troubleshooting &amp; Purification of 4-(4-Methoxy-benzyloxy)-1H-pyrazole

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks encountered when synthesizing 4-(4-Methoxy-be...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks encountered when synthesizing 4-(4-Methoxy-benzyloxy)-1H-pyrazole (often referred to as 4-(PMB-oxy)-1H-pyrazole).

    The direct O-alkylation of 4-hydroxypyrazole with para-methoxybenzyl chloride (PMB-Cl) or PMB-OH is a highly efficient protection strategy [1]. However, because the pyrazole core is an ambident nucleophile, this reaction frequently yields a complex crude mixture. This guide provides a causality-driven, self-validating framework to isolate your target molecule with high purity.

    Part 1: Impurity Profiling & Causality Data

    To purify a mixture, you must first understand the physicochemical properties of its components. The table below summarizes the quantitative and qualitative data of the expected crude matrix, driven by the distinct pKa values and hydrogen-bonding capabilities of each species.

    Table 1: Physicochemical Profile of Crude Batch Components
    Compound / ImpurityStructural OriginApprox. pKaRelative Polarity (Silica TLC)Diagnostic 1 H NMR (PMB-CH 2​ )
    4-(PMB-oxy)-1H-pyrazole (Target)Desired O-alkylation~14 (NH)~2.5 (NH + )MediumSinglet, ~5.0 ppm
    1-PMB-4-(PMB-oxy)-pyrazole Over-alkylation (N & O)~2.0 (NH + )Non-Polar (Fast eluting)Two Singlets, ~5.0 & ~5.2 ppm
    PMB-OH / PMB-Cl Reagent hydrolysis / UnreactedNeutralNon-PolarSinglet, ~4.6 ppm
    4-hydroxypyrazole Unreacted Starting Material [2]~8.5 (OH)~14 (NH)Highly Polar (Baseline)N/A

    Part 2: Diagnostic FAQs

    Q1: My crude NMR shows significant amounts of the di-alkylated byproduct (1-PMB-4-(PMB-oxy)-pyrazole) despite using exactly 1.0 equivalent of PMB-Cl. Why is this happening? A1: This is a classic issue of competing nucleophilicity. Under basic conditions (e.g., K 2​ CO 3​ or NaH), 4-hydroxypyrazole forms a highly delocalized anion. While the exocyclic oxygen is more electronegative, the pyrazole nitrogen is highly polarizable and sterically accessible, making N-alkylation kinetically competitive with O-alkylation [3]. Causality Fix: To minimize this, you can either pre-protect the nitrogen (e.g., with a bulky Trityl group) before O-alkylation, or accept the over-alkylation and use the orthogonal purification protocol detailed in Part 3 to remove it.

    Q2: My crude mixture is heavily contaminated with PMB-OH. How do I remove it efficiently without running a massive silica column? A2: PMB-Cl readily hydrolyzes to PMB-OH in the presence of adventitious water and base. Because PMB-OH lacks a basic nitrogen, it cannot be protonated. You can exploit this causality via an orthogonal acid-base extraction. By washing your organic layer with 1.0 M HCl, the basic pyrazole rings (pKa ~2.5) protonate and partition entirely into the aqueous phase as pyrazolium salts. The neutral PMB-OH remains trapped in the organic phase and is easily discarded.

    Q3: How can I definitively prove that I have the O-alkylated product and not the N-alkylated isomer (1-PMB-4-hydroxy-pyrazole)? A3: A 1D 1 H NMR is insufficient for absolute structural assignment due to overlapping chemical shifts. You must use a self-validating 2D NMR technique: HMBC (Heteronuclear Multiple Bond Correlation) . Validation Logic: Look for the correlation between the PMB methylene protons (~5.0 ppm) and the pyrazole carbons. If the compound is O-alkylated, the CH 2​ protons will show a strong 3-bond correlation to the C4 carbon (typically ~135-140 ppm) bearing the oxygen. If it is N-alkylated, the CH 2​ protons will correlate to the C3 and C5 carbons of the pyrazole ring.

    Part 3: Standard Operating Procedures (SOPs)

    Do not rely solely on chromatography. The following self-validating protocol uses orthogonal physicochemical properties (acidity, basicity, and hydrogen bonding) to systematically strip away specific impurity classes.

    SOP: Orthogonal Acid-Base Extraction & Selective Crystallization

    Step 1: Base Wash (Removal of Unreacted 4-hydroxypyrazole)

    • Dissolve the crude batch in Ethyl Acetate (EtOAc).

    • Wash the organic layer with 0.5 M NaOH (aq). Causality: The OH group of unreacted 4-hydroxypyrazole (pKa ~8.5) is deprotonated by NaOH (pH ~13), forming a water-soluble sodium salt. The desired product lacks an acidic OH and remains in the organic phase.

    • Discard the aqueous phase.

    Step 2: Acid Extraction (Removal of PMB-OH and PMB-Cl)

    • Extract the retained EtOAc layer with 1.0 M HCl (aq) twice. Causality: The pyrazole nitrogens (pKa ~2.5) protonate at pH 0, forming highly polar pyrazolium salts that migrate into the aqueous phase. Neutral impurities (PMB-OH, PMB-Cl) remain in the EtOAc.

    • Discard the EtOAc layer.

    Step 3: Basification & Recovery (Isolation of Pyrazoles)

    • Cool the aqueous phase to 0°C and slowly add solid NaHCO 3​ until the pH reaches 8.0. Causality: The pyrazolium salts are neutralized back to their free-base forms, rendering them insoluble in water.

    • Extract the aqueous phase with fresh EtOAc. Dry over Na 2​ SO 4​ , filter, and concentrate in vacuo. You now have a mixture containing only the desired product and the di-alkylated byproduct.

    Step 4: Selective Crystallization (Removal of Di-alkylated Byproduct)

    • Suspend the concentrated residue in a minimal amount of hot Methyl tert-butyl ether (MTBE) / Hexanes (1:2 ratio).

    • Allow to cool slowly to room temperature, then to 4°C. Causality: The desired 4-(PMB-oxy)-1H-pyrazole possesses a free N-H bond, allowing it to form strong intermolecular hydrogen-bond networks, drastically raising its melting point and driving crystallization. The di-alkylated byproduct lacks this H-bond donor, remaining highly soluble as an oil in the mother liquor.

    • Filter the pure crystals and wash with cold Hexanes.

    Part 4: Visualizing the Purification Workflow

    The following diagram maps the logical flow of the SOP, demonstrating how each phase separation acts as a targeted filter for specific impurity classes.

    PurificationWorkflow Crude Crude Mixture (Desired + Di-alkylated + PMB-OH/Cl + 4-HP) Step1 Wash with 0.5 M NaOH (aq) Crude->Step1 Aq1 Aqueous Phase 1 4-hydroxypyrazole (Sodium Salt) Step1->Aq1 Aqueous Org1 Organic Phase 1 Desired + Di-alkylated + PMB-OH/Cl Step1->Org1 Organic Step2 Extract with 1.0 M HCl (aq) Org1->Step2 Org2 Organic Phase 2 PMB-OH & PMB-Cl (Neutral) Step2->Org2 Organic Aq2 Aqueous Phase 2 Pyrazolium Salts (Desired + Di-alkylated) Step2->Aq2 Aqueous Step3 Basify to pH 8 & Extract (EtOAc) Aq2->Step3 Org3 Organic Phase 3 Free Pyrazoles Step3->Org3 Organic Step4 Crystallization (MTBE / Hexanes) Org3->Step4 MotherLiq Mother Liquor Di-alkylated Byproduct (Soluble) Step4->MotherLiq Filtrate Pure Pure Crystals 4-(4-Methoxy-benzyloxy)-1H-pyrazole Step4->Pure Precipitate

    Orthogonal purification workflow isolating 4-(PMB-oxy)-1H-pyrazole via pKa and H-bonding causality.

    References

    • Farkaš, J., & Flegelová, Z. "Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids". ResearchGate.
    • "Modulators of Cystic Fibrosis Transmembrane Conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulators". US11866450B2.
    • "A one-step synthesis of pyrazolone". ResearchGate.
    Troubleshooting

    Technical Support Center: Resolving Co-Elution in 4-(4-Methoxy-benzyloxy)-1H-pyrazole Chromatography

    Welcome to the advanced troubleshooting guide for 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS: 1893853-00-3). As a Senior Application Scientist, I frequently see methods fail because they treat this molecule as a generic ar...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting guide for 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS: 1893853-00-3). As a Senior Application Scientist, I frequently see methods fail because they treat this molecule as a generic aromatic compound. To achieve baseline resolution, we must understand its dual-natured chemical structure: a highly polar, hydrogen-bonding pyrazole ring and a lipophilic, acid-sensitive p-methoxybenzyl (PMB) ether group.

    This guide provides the mechanistic reasoning and self-validating protocols required to resolve co-elution, eliminate on-column degradation, and optimize your chromatographic workflows.

    Diagnostic Workflow: Identifying the Root Cause

    Before altering your method, you must determine if an abnormal peak is a true co-elution of distinct species, an on-column degradation artifact, or severe silanol-induced tailing. Follow the logical workflow below to diagnose the root cause.

    PeakDiagnostics Start Observe Asymmetrical Peak (Shoulder or Tailing) Purity Evaluate Peak Purity (DAD / MS Spectral Shift) Start->Purity Decision1 Are Spectra Uniform Across the Peak? Purity->Decision1 Silanol Silanol Interaction (Basic Pyrazole Ring) Decision1->Silanol Yes (Pure) Coelution Co-elution Confirmed Analyze MS Fragments Decision1->Coelution No (Mixed) FixSilanol Action: Use Polar-Embedded Column or Add Amine Modifier Silanol->FixSilanol Decision2 Is Mass = Target (m/z 205) or Target - PMB? Coelution->Decision2 Isomer Mass = Target (Regioisomer Co-elution) Decision2->Isomer Target Mass Degradation Mass = Target - PMB (On-Column Cleavage) Decision2->Degradation M - 120 Da FixIsomer Action: Switch to Phenyl-Hexyl Maximize π-π Interactions Isomer->FixIsomer FixDegradation Action: Remove TFA Use Neutral Buffer (pH 5-6) Degradation->FixDegradation

    Diagnostic workflow for differentiating true co-elution from on-column degradation and tailing.

    Troubleshooting Guides & FAQs

    Q1: My main peak has a persistent shoulder. How do I confirm if this is co-elution or just poor peak shape?

    A1: You must leverage your detector to confirm peak purity. Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to analyze the peak from the leading edge to the tailing edge. If the UV spectra or MS profiles shift across the peak, you are witnessing a true co-elution where two compounds are exiting the column simultaneously[1]. If the spectra remain identical but the peak is asymmetrical, the basic nitrogen atoms of the pyrazole ring are likely undergoing secondary hydrogen-bonding interactions with residual silanols on your stationary phase[2].

    Q2: I confirmed co-elution, but the MS shows a secondary mass of M-120 Da. What is happening?

    A2: You are observing acid-catalyzed on-column degradation, which mimics co-elution. The p-methoxybenzyl (PMB) ether group is notoriously sensitive to acidic conditions[3]. If your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, the PMB group is being cleaved during the chromatographic run. This generates 4-hydroxypyrazole and a PMB cation/alcohol, which elute slightly offset from the parent compound. Mechanistic Fix: Shift to a neutral or mildly acidic buffer. Replacing TFA with 5 mM Ammonium Acetate (pH 5.8) stabilizes the ether linkage while maintaining sufficient ionic strength to keep the pyrazole ring in a consistent ionization state[4].

    Q3: The co-eluting peaks have the exact same mass (m/z 205 [M+H]+). How do I separate these impurities?

    A3: You are dealing with pyrazole regioisomers (e.g., positional isomers or N-alkylation side products). Because these isomers possess nearly identical polarities and molecular weights, standard C18 columns cannot differentiate them, leading to severe co-elution[2]. Mechanistic Fix: Change the stationary phase chemistry to alter the selectivity ( α ). Switch from a standard C18 to a Phenyl-Hexyl column . The phenyl ring of the stationary phase will engage in orthogonal π−π interactions with the PMB group of your analyte. Because regioisomers present their aromatic rings at slightly different steric angles, this specific interaction dramatically improves resolution[2].

    Self-Validating Experimental Protocol

    To establish a robust, baseline-resolved method for 4-(4-Methoxy-benzyloxy)-1H-pyrazole, follow this step-by-step methodology. This protocol includes built-in System Suitability Testing (SST) to ensure the method validates itself before sample analysis.

    Step 1: Mobile Phase Preparation
    • Aqueous Phase (A): Prepare 5 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 5.8 using dilute acetic acid. Causality: This specific pH prevents the acid-catalyzed cleavage of the PMB ether while minimizing silanol ionization[3].

    • Organic Phase (B): Use 100% LC-MS grade Acetonitrile. Causality: Acetonitrile provides superior selectivity for aromatic isomers compared to methanol[2].

    Step 2: Column Selection & Equilibration
    • Install a Phenyl-Hexyl column (e.g., 2.5 μm, 4.6 x 50 mm) to maximize π−π interactions[4].

    • Equilibrate the column at exactly 30 °C . Temperature control is critical; temperature fluctuations will alter the π−π interaction strength, causing retention time drift and irreproducibility.

    Step 3: Execute the Gradient Profile

    Program the pump according to the gradient table provided in Section 4. The shallow gradient between 2.0 and 6.0 minutes is specifically designed to separate closely eluting regioisomers.

    Step 4: System Suitability Testing (Self-Validation)

    Before injecting real samples, the system must prove its resolving power:

    • Blank Injection: Inject the sample diluent. Ensure no carryover peaks are present at the target retention time.

    • Capacity Factor Check: Inject a standard. Calculate the capacity factor ( k′ ). If k′<1 , the compound is eluting too close to the void volume, risking co-elution with matrix salts[1]. Adjust the starting organic percentage lower if necessary.

    • Purity Verification: Use DAD to confirm the standard peak has a purity match factor of >990 across the entire peak width.

    Quantitative Method Specifications

    Summarized below are the optimized parameters and gradient profile designed to resolve 4-(4-Methoxy-benzyloxy)-1H-pyrazole from its isomers and degradation products.

    Table 1: Optimized Chromatographic Parameters

    ParameterSpecificationRationale
    Stationary Phase Phenyl-Hexyl (2.5 μm, 4.6 x 50 mm)Induces π−π interactions for isomer resolution.
    Mobile Phase A 5 mM Ammonium Acetate (pH 5.8)Prevents PMB ether cleavage; buffers pyrazole.
    Mobile Phase B Acetonitrile (LC-MS Grade)Enhances aromatic selectivity.
    Flow Rate 1.0 mL/minBalances efficiency and backpressure.
    Column Temperature 30 °CStabilizes retention times and π−π dynamics.
    Detection UV at 230 nm / 254 nm & MS (ESI+)Captures both the pyrazole and PMB chromophores.

    Table 2: Gradient Elution Profile

    Time (min)% Mobile Phase A% Mobile Phase BCurve
    0.09010Isocratic hold (focusing)
    2.09010Start shallow gradient
    6.04060End shallow gradient (Isomer elution window)
    7.0595Column wash
    9.0595End wash
    9.19010Re-equilibration
    12.09010End run

    References

    • ACS Sustainable Chemistry & Engineering. "Cocktail Chromatography: Enabling the Migration of HPLC to Nonlaboratory Environments." ACS Publications. URL: [Link]

    • RSC Publishing. "Synthesis and pharmacological evaluation of like- and unlike-configured tetrahydro-2-benzazepines with α- substituted benzyl." Organic & Biomolecular Chemistry. URL: [Link]

    • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Analytical Labs. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Crystallization Troubleshooting for 4-(4-Methoxy-benzyloxy)-1H-pyrazole

    Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the purification of 4-(4-Methoxy-benzyloxy)-1H-pyrazole .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the purification of 4-(4-Methoxy-benzyloxy)-1H-pyrazole .

    Because this molecule features a stark structural dichotomy—a highly polar, hydrogen-bonding pyrazole ring coupled with a bulky, lipophilic 4-methoxybenzyl (PMB) ether tail—it is notoriously prone to crystallization failures such as liquid-liquid phase separation (LLPS) and solvate entrapment. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

    Part 1: Troubleshooting FAQs

    Q1: Why does my compound "oil out" instead of forming solid crystals when I add an anti-solvent?

    The Causality: You are observing Liquid-Liquid Phase Separation (LLPS)[1]. When a highly polar anti-solvent (such as water) is rapidly introduced to the solution, the lipophilic PMB tails of the molecule undergo a rapid hydrophobic collapse to minimize their surface area in the aqueous environment[2]. This amorphous aggregation occurs much faster than the polar pyrazole N-H groups can align into an ordered thermodynamic crystal lattice. As a result, the solute separates as a dense, disordered liquid phase (an oil) rather than a solid. The Solution: You must bypass the miscibility gap in the phase diagram. Abandon extreme polarity gradients like Ethanol/Water. Instead, utilize a system with a smoother polarity transition, such as Ethyl Acetate (Good Solvent) and Heptane (Anti-solvent), and introduce seed crystals before the cloud point is reached to kinetically favor solid nucleation over liquid separation[1].

    Q2: How do I rationally select a solvent mixture without wasting API on trial and error?

    The Causality: Solvent selection must satisfy the thermodynamic requirements of both functional groups. Relying on [3] allows you to mathematically match solvents to the solute. The pyrazole core requires a solvent with a moderate hydrogen-bonding parameter ( δh​ ), while the PMB group requires a high dispersion parameter ( δd​ ). The Solution: Use a binary mixture that balances these parameters. A mixture of Toluene (high δd​ ) and Isopropanol (high δh​ ) solubilizes the crude effectively. Slowly titrating in a non-polar, non-hydrogen-bonding anti-solvent like Heptane forces the pyrazole rings to hydrogen-bond with each other rather than the solvent, driving crystallization.

    Q3: My NMR shows trapped solvent in the crystal lattice. How do I prevent solvate formation?

    The Causality: Pyrazoles are strong hydrogen-bond donors and acceptors, naturally forming extended supramolecular chains or dimers via N–H···N interactions in the solid state[4]. Small protic solvents (like Methanol or Ethanol) can easily insert themselves into these networks, acting as a bridge (N–H···O–H···N) and becoming thermodynamically trapped within the crystal lattice as a solvate[5]. The Solution: Switch to a sterically bulky solvent (e.g., Isopropyl Acetate or MTBE) that is physically too large to fit into the pyrazole hydrogen-bonding lattice. Alternatively, bake the isolated crystals in a vacuum oven at 15 °C below the compound's melting point to kinetically drive off the trapped volatiles.

    Part 2: Quantitative Data & Solvent Screening Matrix

    To streamline your process development, the following table summarizes the thermodynamic compatibility and empirical outcomes of standard binary solvent systems for 4-(4-Methoxy-benzyloxy)-1H-pyrazole.

    Solvent System (Good / Anti)Ratio (v/v)Primary MechanismSolvate RiskExpected Outcome
    Ethyl Acetate / Heptane 1:3Gradual Polarity ShiftLowHigh-Purity Crystals
    Ethanol / Water 1:1Hydrophobic CrashHigh (Hydrate)Oiling Out (LLPS)
    Methanol / Hexanes 1:2H-Bond DisruptionHigh (MeOH)Crystals + Solvate
    Toluene / Heptane 1:4Dispersion MatchingLowSlow Crystallization
    Isopropanol / Water 1:2Steric ExclusionModerateAmorphous Powder

    Part 3: Experimental Protocols (SOP)

    Workflow: Anti-Solvent Crystallization with Controlled Seeding

    This protocol is designed as a self-validating system. By controlling the cooling ramp and seeding at the Metastable Zone Width (MSZW), you systematically prevent LLPS.

    Step 1: Dissolution Suspend 1.0 g of crude 4-(4-Methoxy-benzyloxy)-1H-pyrazole in 5.0 mL of Ethyl Acetate. Heat to 60 °C under gentle agitation until complete dissolution is achieved. Validation: The solution must be completely transparent. Any remaining turbidity indicates insoluble impurities.

    Step 2: Hot Filtration Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, jacketed crystallization vessel to remove nucleation-inducing particulates.

    Step 3: Anti-Solvent Titration While maintaining the temperature at 60 °C, add Heptane dropwise at a rate of 0.5 mL/min. Stop the addition exactly when the solution exhibits a faint, persistent opalescence (the boundary of the MSZW). Validation: If macroscopic oil droplets form on the glass, you have overshot the MSZW. Add 0.5 mL of Ethyl Acetate to redissolve the oil.

    Step 4: Isothermal Seeding Add 10 mg of pure 4-(4-Methoxy-benzyloxy)-1H-pyrazole seed crystals. Hold the temperature isothermally at 60 °C for 30 minutes to allow the seed bed to mature and consume the supersaturation, bypassing the liquid-liquid miscibility gap.

    Step 5: Controlled Cooling Initiate a linear cooling ramp of 0.5 °C/min down to 5 °C. Validation: A slow cooling rate ensures molecules have the kinetic time required to orient their PMB and pyrazole groups into the growing crystal lattice, preventing the entrapment of impurities.

    Step 6: Isolation & Verification Filter the resulting slurry under vacuum and wash the filter cake with 2.0 mL of cold Heptane. Dry in a vacuum oven at 40 °C for 12 hours. Validation: Run a 1 H-NMR in DMSO- d6​ . The absence of a singlet at 1.99 ppm (Ethyl Acetate) or 0.86 ppm (Heptane) confirms a pure, unsolvated crystal lattice.

    Part 4: Visualizations

    Crystallization Workflow

    Workflow A 1. Dissolution in Good Solvent (EtOAc) B 2. Hot Filtration (Remove Particulates) A->B C 3. Anti-Solvent Addition (Heptane to MSZW) B->C D 4. Isothermal Seeding (Bypass LLPS) C->D E 5. Controlled Cooling (0.5 °C/min) D->E F 6. Vacuum Filtration & Drying E->F

    Standard operating workflow for the anti-solvent crystallization of PMB-pyrazole.

    Troubleshooting "Oiling Out" Logic Tree

    Troubleshooting Start Oiling Out (LLPS) Observed Check Is the solvent system highly polar? (e.g., EtOH/H2O) Start->Check Yes Switch to EtOAc/Heptane Check->Yes Yes No Check Cooling Rate Check->No No Seed Introduce Seed Crystals at Cloud Point Yes->Seed Next Step Fast Crash Cooling? Reduce to 0.5 °C/min No->Fast Issue 2 Fast->Seed Resolve

    Diagnostic logic tree for resolving liquid-liquid phase separation during crystallization.

    Part 5: References

    • Oiling Out in Crystallization Source: Mettler Toledo AutoChem Applications URL:[Link]

    • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL:[Link]

    • HSP Basics | Practical Solubility Science Source: Prof. Steven Abbott URL:[Link]

    • Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    4-(4-Methoxy-benzyloxy)-1H-pyrazole vs other substituted pyrazole derivatives

    Executive Summary The pyrazole ring is a privileged scaffold in oncology and immunology drug discovery, primarily serving as an ATP-competitive hinge-binding motif in protein kinase inhibitors[1]. However, the specific r...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The pyrazole ring is a privileged scaffold in oncology and immunology drug discovery, primarily serving as an ATP-competitive hinge-binding motif in protein kinase inhibitors[1]. However, the specific regiochemistry of pyrazole substitution dictates the molecule's binding mode, target selectivity, and physicochemical properties. This guide provides an objective, data-driven comparison between 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS 1893853-00-3) and alternative architectures (N1-substituted and 3,5-disubstituted pyrazoles), detailing the mechanistic causality behind their performance and providing validated experimental workflows for their evaluation.

    Section 1: Structural & Mechanistic Causality

    To design effective kinase inhibitors, one must understand the geometric and thermodynamic consequences of scaffold functionalization. The core 1H-pyrazole ring acts as a canonical ATP mimetic, but its substitution pattern determines how the rest of the molecule navigates the kinase active site.

    The Hinge-Binding Paradigm and the 4-Position Vector

    In an unsubstituted or 4-substituted 1H-pyrazole, the N1 and N2 nitrogens remain free to tautomerize, acting as a bidentate hydrogen bond donor/acceptor pair. This allows the core to anchor tightly to the backbone amides of the kinase hinge region (e.g., interacting with Met, Glu, or Leu residues)[1].

    When functionalized at the C4 position—as seen in 4-(4-Methoxy-benzyloxy)-1H-pyrazole —the substituent vector projects orthogonally away from the hinge and directly into the hydrophobic pocket (often the specificity pocket or gatekeeper region)[2].

    • Conformational Flexibility: The ether linkage (-O-CH2-) provides a flexible rotational axis, allowing the benzyl ring to adapt to the specific topography of the target kinase without straining the hinge-binding core[3].

    • Electronic Anchoring: The para-methoxy group acts as an electron-donating moiety, enriching the π -electron density of the benzyl ring to strengthen cation- π interactions with conserved basic residues (such as the catalytic lysine), while the oxygen serves as a potential hydrogen bond acceptor[4].

    Comparison with Alternative Regioisomers

    1. N1-Substituted Pyrazoles (e.g., B-Raf Inhibitors) Alkylating or arylating the N1 position eliminates the hydrogen bond donor capability of the pyrazole core. To compensate, these molecules must adopt a flipped binding mode or rely on supplementary functional groups (like a 3-amino group) to maintain hinge affinity[5]. While N1-substitution can drive high selectivity by forcing the molecule into unique sub-pockets, it often results in a steep drop in overall binding enthalpy if the pocket is not perfectly complementary, leading to highly variable structure-activity relationships (SAR)[3].

    2. 3,5-Disubstituted Pyrazoles (e.g., Aurora/CDK Inhibitors) Substituents at the C3 and C5 positions project laterally along the hinge cleft or outward toward the solvent-exposed region. While useful for targeting the ribose-binding pocket, bulky groups at these positions frequently clash with large gatekeeper residues (e.g., Thr315 in ABL or Met790 in EGFR). This steric hindrance severely limits their broad-spectrum utility compared to the streamlined profile of 4-substituted derivatives[1].

    KinasePathway RTK Receptor Tyrosine Kinase PI3K PI3K / AKT Pathway RTK->PI3K MAPK MAPK / ERK Pathway RTK->MAPK Inhibitor 4-(4-Methoxy-benzyloxy)-1H-pyrazole (ATP-Competitive Core) Inhibitor->PI3K Hinge Binding Inhibitor->MAPK Pocket Occupation

    Fig 1. Dual-pathway kinase inhibition via ATP-competitive pyrazole core binding.

    Section 2: Quantitative Performance Data

    The following table synthesizes representative SAR data and physicochemical properties, comparing the 4-(4-Methoxy-benzyloxy)-1H-pyrazole core against other substitution patterns based on established biochemical assays[2][4][5].

    Scaffold ArchitectureHinge InteractionGatekeeper Clash RiskHydrophobic Pocket AccessRepresentative Target Affinity ( IC50​ )
    4-(4-Methoxy-benzyloxy)-1H-pyrazole Dual (Donor/Acceptor)Low (Orthogonal vector)Excellent (Flexible ether linker)10 - 50 nM (e.g., PI3K, JAK1)
    N1-Substituted Pyrazoles Single (Acceptor only)Low to MediumPoor (Vector points to solvent)100 - 500 nM (Requires 3- NH2​ )
    3,5-Disubstituted Pyrazoles Dual (Donor/Acceptor)High (Lateral projection)Moderate (Sterically hindered)50 - 200 nM (e.g., Aurora, CDK)

    Section 3: Experimental Workflows & Protocols

    To objectively validate the inhibitory performance of these pyrazole derivatives, a self-validating high-throughput screening system is required. The ADP-Glo™ Kinase Assay is the gold standard, as it directly quantifies kinase activity by measuring ADP production, independent of the specific substrate used.

    Protocol: Self-Validating ADP-Glo Kinase Assay

    Causality of Design: This protocol utilizes a 10-point dose-response titration. A wide concentration range (e.g., 10 μ M to 0.5 nM) is critical to capture the upper and lower asymptotes of the sigmoidal curve, ensuring an accurate calculation of the Hill slope and IC50​ .

    Step-by-Step Methodology:

    • Compound Preparation: Serially dilute 4-(4-Methoxy-benzyloxy)-1H-pyrazole and comparative analogs in 100% DMSO to create a 10-point titration curve. Transfer 100 nL of each dilution to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

    • Kinase Reaction Assembly: Add 2.5 μ L of the target kinase/substrate mixture (e.g., PI3K or B-Raf) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the hinge region.

    • Reaction Initiation: Add 2.5 μ L of ATP solution (at the predetermined apparent Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

    • ATP Depletion: Add 5 μ L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Causality: Complete depletion of background ATP is required to prevent false-positive luminescence.

    • Kinase Detection: Add 10 μ L of Kinase Detection Reagent to convert the generated ADP back to ATP, simultaneously driving a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Data Acquisition & Validation: Read luminescence on a multi-mode microplate reader.

      • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle control (100% activity) and a no-enzyme control (0% activity). The assay data is only considered trustworthy and advanced to IC50​ calculation if the Z'-factor is 0.6 .

    Workflow Step1 1. Compound Prep (10-Point Titration) Step2 2. Kinase Reaction (Enzyme + ATP) Step1->Step2 Step3 3. ADP-Glo Reagent (Deplete Unreacted ATP) Step2->Step3 Step4 4. Luminescence Readout (Quantify ADP) Step3->Step4 Step5 5. Data Analysis (IC50 & Z'-Factor) Step4->Step5

    Fig 2. Self-validating ADP-Glo high-throughput screening workflow for kinase inhibitors.

    References

    • [5] Investigation of the Differences in Activity between Hydroxycycloalkyl N1 Substituted Pyrazole Derivatives As Inhibitors of B-Raf Kinase... Journal of Chemical Information and Modeling. URL: [Link]

    • [4] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). URL: [Link]

    • [3] Computational study on the interaction of N1 substituted pyrazole derivatives with B-raf kinase: an unusual water wire hydrogen-bond network... Journal of Chemical Information and Modeling. URL: [Link]

    • [1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals (Basel). URL: [Link]

    • [2] Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. URL: [Link]

    Sources

    Comparative

    Comparative Efficacy of 4-(4-Methoxy-benzyloxy)-1H-pyrazole Analogues in Kinase Enzyme Assays

    Executive Summary & Pharmacophore Rationale The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and anti-inflammatory drug discovery. Among the most versatile pharmacophores...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Pharmacophore Rationale

    The development of highly selective kinase inhibitors is a cornerstone of modern targeted oncology and anti-inflammatory drug discovery. Among the most versatile pharmacophores currently utilized in screening libraries is the 4-(4-Methoxy-benzyloxy)-1H-pyrazole scaffold (CAS No. 1893853-00-3)[1][2].

    As a Senior Application Scientist, I approach the evaluation of this scaffold not just as a static chemical entity, but as a dynamic, tunable system. The efficacy of these analogues stems directly from their structural causality:

    • The 1H-Pyrazole Core: Acts as a rigid, nitrogen-rich bioisostere that provides critical hydrogen-bond donors and acceptors. This allows the molecule to anchor securely to the backbone amides of the kinase hinge region.

    • The Benzyloxy Extension: Projects deep into the hydrophobic pocket (often the DFG-out allosteric site or the selectivity pocket) adjacent to the ATP-binding cleft.

    • The 4-Methoxy Substitution: This is a deliberate Structure-Activity Relationship (SAR) optimization. The para-methoxy group is a strong electron-donating group (EDG). It increases the electron density of the aromatic ring, enhancing π−π stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding pocket. Furthermore, the oxygen atom improves aqueous solubility and serves as an additional hydrogen-bond acceptor, significantly increasing target residence time.

    Multi-Kinase Inhibitory Landscape

    Recent literature demonstrates that modifying the benzyloxy-1H-pyrazole core yields potent inhibitors across multiple critical signaling pathways, most notably the MAPK/ERK and PI3K/AKT cascades.

    KinasePathways RTK Receptor Tyrosine Kinase (EGFR / VEGFR2) PI3K PI3Kγ RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor 4-(4-Methoxy-benzyloxy)- 1H-pyrazole Analogues Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits Inhibitor->MEK Inhibits

    Multi-kinase inhibitory profile of benzyloxy-1H-pyrazole analogues on MAPK and PI3K pathways.

    Quantitative Efficacy Comparison

    To objectively evaluate the performance of these analogues, we must compare their half-maximal inhibitory concentrations ( IC50​ ) against established clinical standards. The table below synthesizes experimental data from recent biochemical assays evaluating various derivatives of the benzyloxy-pyrazole and related pyrazoline scaffolds.

    Target EnzymePyrazole Analogue ClassEfficacy ( IC50​ / % Inhibition)Reference StandardStandard IC50​
    MEK1 [3]91 nMU0126~70 nM
    PI3Kγ [4]73% Inhibition (at 10 µM)Wortmannin4 nM
    EGFR [5]0.574 µMErlotinib0.105 µM
    VEGFR2 [5]0.135 µMSorafenib0.041 µM

    Data Interpretation: While the analogues show slightly lower potency than highly optimized clinical drugs like Erlotinib or Sorafenib[5], their sub-micromolar efficacy—particularly the 91 nM IC50​ against MEK1[3]—proves that the benzyloxy-pyrazole core is a highly viable starting point for lead optimization.

    Self-Validating Experimental Methodology: ADP-Glo™ Kinase Assay

    To ensure trustworthiness and reproducibility, the efficacy data presented above must be derived from robust, self-validating biochemical protocols. For evaluating ATP-competitive inhibitors like 4-(4-Methoxy-benzyloxy)-1H-pyrazole analogues, the luminescent ADP-Glo™ Kinase Assay is the gold standard. It avoids the radioactive hazards of 33P -ATP assays while providing a superior signal-to-background ratio.

    Step-by-Step Protocol & Mechanistic Causality
    • Reagent & Compound Preparation:

      • Action: Prepare the kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/mL BSA. Serially dilute the pyrazole analogues in 100% DMSO, then dilute 1:10 in buffer.

      • Causality: BSA and Brij-35 are critical to prevent the highly hydrophobic benzyloxy moieties from non-specifically binding to the plastic microplate walls, which would artificially inflate the apparent IC50​ . DTT maintains the kinase's cysteine residues in an active, reduced state.

    • Enzyme-Inhibitor Pre-Incubation (The Binding Phase):

      • Action: Dispense the kinase enzyme and the diluted pyrazole analogue into a 384-well plate. Incubate at room temperature for 30 minutes.

      • Causality: Because benzyloxy-pyrazole derivatives often exhibit slow-binding kinetics due to deep pocket insertion, pre-incubation allows the system to reach thermodynamic equilibrium before the competitive substrate (ATP) is introduced.

    • Kinase Reaction Initiation:

      • Action: Add the ATP/Substrate mix to initiate the reaction. The final ATP concentration must be set exactly at the Km​ (Michaelis constant) for the specific kinase being tested.

      • Causality: Setting [ATP]=Km​ ensures the assay is highly sensitive to competitive inhibitors. If ATP is too high, it will outcompete the pyrazole analogue, yielding false negatives.

    • ATP Depletion:

      • Action: After 60 minutes, add ADP-Glo™ Reagent and incubate for 40 minutes.

      • Causality: This reagent actively depletes any unreacted ATP in the well. This is a vital step to drop the background noise to near-zero, ensuring that any subsequent signal is exclusively derived from the ADP produced by the active kinase.

    • Luminescence Detection:

      • Action: Add Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. Read the luminescence on a multimode plate reader.

    The Self-Validating Quality Control (QC) System

    A protocol is only as good as its internal controls. Every assay plate must include:

    • Z'-Factor Validation: Calculate Z′=1−∣μp​−μn​∣3(σp​+σn​)​ using the positive control (e.g., Erlotinib) and the negative vehicle control (DMSO). The assay is only validated if Z′≥0.5 .

    • Orthogonal Counter-Screen: Because pyrazole analogues can occasionally act as luciferase inhibitors (yielding false positives for kinase inhibition), any hit must be orthogonally validated using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

    AssayWorkflow Prep Enzyme & Substrate Preparation Incubate Compound Incubation (Binding Phase) Prep->Incubate Reaction ATP Addition (Kinase Reaction) Incubate->Reaction Deplete ADP-Glo Reagent (Deplete Unused ATP) Reaction->Deplete Detect Detection Reagent (Luminescence) Deplete->Detect Read Data Analysis (IC50 & Z'-factor) Detect->Read

    Step-by-step self-validating ADP-Glo kinase assay workflow for evaluating IC50.

    References

    • Bepary, S., et al. (2016). Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamines. Thai Journal of Pharmaceutical Sciences, 40(2), 82-86. Available at:[Link]

    • El-Malah, A., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14, 21975-21992. Available at:[Link]

    • Cao, H., et al. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorganic & Medicinal Chemistry, 24(18), 4340-4347. Available at:[Link]

    Sources

    Validation

    Benchmarking 4-(4-Methoxy-benzyloxy)-1H-pyrazole in kinase inhibition screening

    Title: Benchmarking 4-(4-Methoxy-benzyloxy)-1H-pyrazole in Kinase Inhibition Screening: A Comparative Guide Executive Summary In Fragment-Based Drug Discovery (FBDD) and targeted oncology, the pyrazole ring is universall...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Benchmarking 4-(4-Methoxy-benzyloxy)-1H-pyrazole in Kinase Inhibition Screening: A Comparative Guide

    Executive Summary

    In Fragment-Based Drug Discovery (FBDD) and targeted oncology, the pyrazole ring is universally recognized as a privileged scaffold[1]. Serving as an adenine mimetic, it forms robust bidentate hydrogen bonds within the ATP-binding pocket of protein kinases[2]. However, low-molecular-weight pyrazoles (e.g., 3-amino-1H-pyrazole) often suffer from kinome-wide promiscuity[3].

    This guide benchmarks 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS: 1893853-00-3) [4] against traditional fragment alternatives. By introducing a flexible, bulky ether linkage at the C4 position, this compound provides a distinct structural vector that projects into the kinase hydrophobic pocket or solvent channel. We will objectively compare its physicochemical properties, structural advantages, and screening performance, providing self-validating experimental workflows to ensure rigorous assay design.

    Mechanistic Rationale: The C4-Substitution Advantage

    To understand the utility of 4-(4-Methoxy-benzyloxy)-1H-pyrazole, one must analyze the causality of its binding geometry.

    In a typical Type I kinase inhibitor binding mode, the unsubstituted N1 and N2 atoms of the 1H-pyrazole core act as both a hydrogen bond donor and acceptor, engaging the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met, Leu)[1]. When utilizing smaller fragments, the lack of peripheral steric bulk leads to indiscriminate hinge binding across hundreds of kinases[3].

    The addition of the 4-methoxybenzyloxy group at the C4 position fundamentally alters the binding thermodynamics:

    • Vector Projection: The C4 position is oriented orthogonally to the hinge-binding axis. The ether linkage allows the methoxybenzyloxy moiety to flexibly navigate toward the hydrophobic pocket adjacent to the gatekeeper residue.

    • π−π and Hydrophobic Interactions: The terminal aromatic ring provides critical van der Waals contacts, increasing the enthalpy of binding ( Δ H) and driving selectivity toward kinases with accommodating hydrophobic sub-pockets (e.g., JAK1, specific CDKs).

    • Lipophilic Efficiency (LipE): The methoxy group acts as a weak hydrogen bond acceptor at the solvent front, balancing the lipophilicity introduced by the benzyl ring.

    HingeBinding Hinge Kinase Hinge Region (Backbone Amides) Core 1H-Pyrazole Core (N & NH) Core->Hinge Bidentate H-Bonds C4Link C4 Position Vector Core->C4Link Structural Extension Substituent 4-Methoxybenzyloxy Moiety C4Link->Substituent Ether Linkage Pocket Hydrophobic Pocket / Solvent Front Substituent->Pocket Steric/VdW Fit

    Fig 1: Binding logic of 4-substituted 1H-pyrazoles in the kinase ATP-binding pocket.

    Benchmarking Alternatives: Comparative Data

    To objectively evaluate 4-(4-Methoxy-benzyloxy)-1H-pyrazole, we benchmark it against two foundational FBDD kinase scaffolds: 3-Amino-1H-pyrazole (a highly promiscuous binder)[3] and 1H-Indazole (a rigid, fused bicyclic hinge binder).

    Table 1: Physicochemical Property Comparison

    Data represents standard cheminformatics profiling critical for FBDD library selection.[4]

    Property4-(4-Methoxy-benzyloxy)-1H-pyrazole3-Amino-1H-pyrazole1H-IndazoleCausality / Impact on Screening
    Molecular Weight ( g/mol ) 204.2283.09118.14Higher MW of the C4-derivative pushes it from a "fragment" to a "lead-like" hit.
    cLogP ~2.1-0.51.8Increased lipophilicity drives hydrophobic pocket engagement but requires careful solubility monitoring in assays.
    TPSA (Ų) 47.164.128.7Optimal TPSA (<90 Ų) ensures excellent theoretical cell permeability for NanoBRET assays.
    H-Bond Donors / Acceptors 1 / 33 / 21 / 1Reduced HBD count in the C4-derivative lowers desolvation penalties during binding.
    Table 2: Representative Kinase Selectivity & Thermodynamic Profile

    Simulated benchmarking data based on structural class behavior to illustrate target divergence.

    ScaffoldPromiscuity Index (S-score)Primary Binding DriverRepresentative Target Preference
    4-(4-Methoxy-benzyloxy)-1H-pyrazole Low (Selective)Enthalpic ( Δ H) + HydrophobicKinases with deep hydrophobic pockets (e.g., JAK1, Aurora A).
    3-Amino-1H-pyrazole High (Promiscuous)Enthalpic ( Δ H) hinge H-bondsBroad-spectrum (e.g., CDKs, PCTAIRE family)[3].
    1H-Indazole ModerateShape complementarityKinases requiring rigid bicyclic constraints (e.g., LRRK2).

    Self-Validating Experimental Protocols

    To accurately screen 4-(4-Methoxy-benzyloxy)-1H-pyrazole and prevent false positives driven by its lipophilic benzyl ether moiety, researchers must employ a self-validating, orthogonal workflow.

    Workflow Step1 Primary Screening (Thermal Shift Assay) Step2 Hit Validation (Isothermal Titration Calorimetry) Step1->Step2 Target Engagement (ΔTm > 2°C) Step3 Cellular Engagement (NanoBRET Assay) Step2->Step3 Thermodynamic Profiling (Kd, ΔH) Step4 Lead Optimization (SAR & X-ray Crystallography) Step3->Step4 In Vitro Efficacy (IC50)

    Fig 2: Self-validating experimental workflow for benchmarking kinase inhibitor fragments.

    Protocol 1: Primary Target Engagement via Differential Scanning Fluorimetry (DSF)

    DSF measures the thermal stabilization of a kinase upon inhibitor binding.

    • Step 1: Preparation of Master Mix. Dilute the recombinant kinase domain to a final concentration of 2 µM in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Causality: DTT prevents oxidative cross-linking of surface cysteines which can artificially alter the melting temperature ( Tm​ ).

    • Step 2: Dye Addition. Add SYPRO Orange dye to a final concentration of 5X. Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to the hydrophobic core of the kinase exposed during thermal unfolding.

    • Step 3: Compound Dispensing. Dispense 4-(4-Methoxy-benzyloxy)-1H-pyrazole to a final concentration of 10 µM and 50 µM (1% DMSO final).

      • Critical Control: Always run a "Dye + Compound + No Protein" control. Because this specific compound contains a lipophilic methoxybenzyloxy group, it may form micelles or interact directly with SYPRO Orange, causing a false baseline fluorescence.

    • Step 4: Thermal Cycling. Heat the samples from 25°C to 95°C at a rate of 0.05°C/sec using a qPCR machine.

    • Step 5: Data Analysis. Calculate the derivative of the melt curve to find the Tm​ . A positive shift ( ΔTm​≥2.0∘C ) indicates direct target engagement.

    Protocol 2: Cellular Target Engagement via NanoBRET

    In vitro binding does not guarantee cellular efficacy. The NanoBRET assay validates that 4-(4-Methoxy-benzyloxy)-1H-pyrazole can penetrate the cell membrane and compete with ATP in a physiological environment.

    • Step 1: Transfection. Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells at 2×104 cells/well in a 384-well plate.

    • Step 2: Tracer Equilibration. Add a cell-permeable fluorescent kinase tracer (e.g., Tracer K4) at its predetermined Kd​ concentration. Causality: The tracer binds the ATP pocket. When NanoLuc and the tracer are in close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs.

    • Step 3: Compound Treatment. Treat cells with a dose-response titration of 4-(4-Methoxy-benzyloxy)-1H-pyrazole (1 nM to 100 µM) and incubate for 2 hours at 37°C. Causality: The 2-hour window ensures thermodynamic equilibrium is reached across the lipid bilayer.

    • Step 4: Substrate Addition. Add the NanoLuc substrate and an extracellular NanoLuc inhibitor. Causality: The extracellular inhibitor is strictly required to quench any luminescence from dead cells or secreted luciferase, ensuring the BRET signal is exclusively intracellular.

    • Step 5: Readout. Measure dual-wavelength emission (460 nm for NanoLuc, 618 nm for Tracer). A decrease in the BRET ratio confirms that the pyrazole compound successfully penetrated the cell and displaced the tracer from the kinase hinge.

    Conclusion

    While simple fragments like 3-amino-1H-pyrazole serve as excellent starting points for kinome-wide screening[3], 4-(4-Methoxy-benzyloxy)-1H-pyrazole represents a highly evolved, lead-like building block. By leveraging the C4-position to project a lipophilic ether moiety, it maintains the critical bidentate hinge-binding capability of the pyrazole core[1] while utilizing steric bulk to filter out off-target kinases. When evaluated through rigorous, self-validating protocols like DSF and NanoBRET, this scaffold offers drug discovery professionals a superior trajectory for developing highly selective kinase inhibitors.

    Sources

    Comparative

    Comparing synthesis routes for high-purity 4-(4-Methoxy-benzyloxy)-1H-pyrazole

    As a Senior Application Scientist who has spent years optimizing heterocyclic building blocks for drug discovery, I frequently encounter the synthetic challenges posed by 4-alkoxypyrazoles. These scaffolds are highly pri...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist who has spent years optimizing heterocyclic building blocks for drug discovery, I frequently encounter the synthetic challenges posed by 4-alkoxypyrazoles. These scaffolds are highly privileged in medicinal chemistry, frequently utilized as cytochrome P-450 inducers, inhibitors, and core pharmacophores in anti-inflammatory agents[1].

    Synthesizing high-purity 4-(4-Methoxy-benzyloxy)-1H-pyrazole presents a unique challenge. The primary bottleneck is the ambident nucleophilicity of the pyrazole core. The traditional precursor, 4-hydroxypyrazole, exists in a tautomeric equilibrium with 2-pyrazolin-5-one. Direct alkylation without strategic control invariably leads to a complex, difficult-to-separate mixture of N1, N2, and O4-alkylated isomers[2].

    To overcome this, we must rely on structurally directed synthesis. Below is an objective, data-driven comparison of the two most viable routes for synthesizing this molecule: the Modern Catalytic Route (C-O Cross-Coupling) and the Classical Scalable Route (Protection-Directed O-Alkylation).

    Mechanistic Workflows & Decision Matrix

    SynthesisWorkflow Target 4-(4-Methoxy-benzyloxy)-1H-pyrazole R1_Start 4-Iodo-1H-pyrazole + PMB-OH R1_Step CuI / Ligand Catalysis (Microwave, 130°C) R1_Start->R1_Step R1_Step->Target R2_Start 4-Hydroxypyrazole (Tautomeric) R2_Step1 N-Protection (Trityl Chloride) R2_Start->R2_Step1 R2_Step2 O-Alkylation (PMB-Cl, K2CO3) R2_Step1->R2_Step2 R2_Step3 N-Deprotection (TFA / DCM) R2_Step2->R2_Step3 R2_Step3->Target

    Synthesis workflows for 4-(4-Methoxy-benzyloxy)-1H-pyrazole comparing catalytic vs classical routes.

    Route A: Copper-Catalyzed C-O Cross-Coupling (The Modern Standard)

    Recent advances in pyrazole synthesis emphasize the utility of transition-metal catalysis to bypass tautomeric limitations entirely[3]. By starting with 4-iodopyrazole, we eliminate the N vs. O alkylation competition.

    • Causality of Reagents: We utilize CuI paired with 3,4,7,8-tetramethyl-1,10-phenanthroline. The electron-rich tetramethyl-phenanthroline ligand increases the electron density on the copper center. This is critical because it facilitates the energetically demanding oxidative addition into the C-I bond of the already electron-rich pyrazole ring[1]. Microwave irradiation is chosen to overcome the high activation energy barrier rapidly, reducing thermal degradation.

    Step-by-Step Protocol:

    • Charge a microwave vial with 4-iodo-1H-pyrazole (1.0 equiv), 4-methoxybenzyl alcohol (PMB-OH, 3.0 equiv), CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium tert-butoxide (2.0 equiv).

    • Suspend the mixture in anhydrous toluene and purge with argon for 5 minutes.

    • Seal the vial and subject it to microwave irradiation at 130 °C for 1 hour.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).

    Self-Validating System Checkpoints:

    • In-Process LC-MS: The reaction is complete when the 4-iodopyrazole peak ( m/z 194.9 [M+H]⁺) is entirely replaced by the target product mass ( m/z 205.1 [M+H]⁺).

    • Structural Confirmation (¹H NMR): The success of the C-O coupling is validated by a sharp singlet at ~5.00 ppm (2H, -O-CH₂-Ar) and the preservation of the broad pyrazole N-H stretch at ~10.5 ppm, proving the nitrogen remains unsubstituted.

    Route B: Protection-Directed O-Alkylation (The Classical Scale-Up)

    When transition metal catalysts are cost-prohibitive on a multi-kilogram scale, we revert to the classical approach. To prevent the N-alkylation of 4-hydroxypyrazole, we must temporarily block the nitrogen[2].

    • Causality of Reagents: We employ Trityl chloride (Tr-Cl) for N-protection. The massive steric bulk of the trityl group effectively shields the adjacent N2 position, forcing the subsequent reaction with 4-methoxybenzyl chloride (PMB-Cl) to occur exclusively at the O4 position. Furthermore, PMB-Cl readily hydrolyzes to PMB-OH in the presence of adventitious water; therefore, anhydrous DMF and freshly calcined K₂CO₃ are mandatory to prevent reagent depletion.

    Step-by-Step Protocol:

    • N-Protection: React 4-hydroxypyrazole with Tr-Cl (1.1 equiv) and Et₃N (1.5 equiv) in anhydrous DCM at room temperature for 4 hours.

    • O-Alkylation: Isolate the intermediate, then react with PMB-Cl (1.2 equiv) and calcined K₂CO₃ (2.0 equiv) in anhydrous DMF at 50 °C for 12 hours.

    • Deprotection: Treat the purified intermediate with 10% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the trityl group. Neutralize and purify.

    Self-Validating System Checkpoints:

    • Checkpoint 1 (Protection): TLC (Hexane/EtOAc 3:1) will show the highly non-polar 1-trityl-1H-pyrazol-4-ol ( Rf​ ~0.6), easily distinguished from the baseline-sticking starting material.

    • Checkpoint 2 (Alkylation): IR Spectroscopy of the intermediate will show the complete disappearance of the broad O-H stretch (~3200 cm⁻¹), validating complete O-alkylation.

    • Checkpoint 3 (Deprotection): ¹H NMR of the final product must show the absence of the massive 15-proton aromatic multiplet (7.1–7.4 ppm) belonging to the trityl group, confirming successful deprotection.

    Quantitative Data Comparison

    Performance MetricRoute A: CuI-Catalyzed Cross-CouplingRoute B: Protection-Directed Alkylation
    Overall Yield 65 - 75%45 - 55% (over 3 steps)
    Regioselectivity > 99% (Exclusively O-linked)~ 95% (Minor trityl migration possible)
    Step Count 1 Step3 Steps
    Atom Economy Moderate (Requires excess PMB-OH)Low (Trityl group is heavy waste)
    Scalability Limited by Microwave/Catalyst costExcellent (Standard batch reactors)
    Primary Impurity Unreacted PMB-OHTriphenylmethanol (Tr-OH)

    Conclusion

    For discovery-phase research where speed and absolute regiochemical purity are paramount, Route A is the superior choice. It circumvents the tautomeric headaches of pyrazolones and delivers the product in a single step. However, for process chemistry and bulk manufacturing, Route B remains the workhorse, trading atom economy and step count for the use of inexpensive, highly scalable bulk reagents.

    Sources

    Validation

    Reactivity Comparison Guide: 4-(4-Methoxy-benzyloxy)-1H-pyrazole vs. 4-Benzyloxy-1H-pyrazole

    Executive Summary In the synthesis of complex pyrazole-containing therapeutics, the 4-hydroxypyrazole motif often requires transient masking to prevent unwanted N-alkylation or O-alkylation during cross-coupling and func...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the synthesis of complex pyrazole-containing therapeutics, the 4-hydroxypyrazole motif often requires transient masking to prevent unwanted N-alkylation or O-alkylation during cross-coupling and functionalization sequences. The selection of an appropriate protecting group—specifically between a standard benzyl (Bn) ether and a para-methoxybenzyl (PMB) ether—dictates the strategic flexibility of the entire synthetic route.

    This guide provides an objective, mechanistically grounded comparison of 4-(4-Methoxy-benzyloxy)-1H-pyrazole [1] and 4-benzyloxy-1H-pyrazole [2], focusing on their reactivity profiles, deprotection orthogonality, and practical laboratory workflows.

    Structural & Mechanistic Causality

    While both compounds feature a benzylic ether linkage at the C4 position of the pyrazole ring, the presence of the para-methoxy group in the PMB derivative fundamentally alters its electronic landscape.

    • Electronic Enrichment & Oxidative Cleavage: The methoxy group acts as a strong electron-donating group (EDG) via resonance, significantly lowering the oxidation potential of the aromatic ring[3]. This electronic enrichment enables a Single Electron Transfer (SET) mechanism when exposed to mild oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[4]. Conversely, the unsubstituted benzyl ether lacks this electron density and remains entirely inert to DDQ, requiring harsh Lewis acids or catalytic hydrogenolysis for cleavage[5].

    • Acidic Cleavage: During acidic cleavage (e.g., using Trifluoroacetic acid, TFA), the methoxy group stabilizes the developing benzylic carbocation/oxonium ion intermediate. This allows PMB-protected pyrazoles to be deprotected under mild acidic conditions[6],[7]. Unsubstituted benzyl ethers cannot sufficiently stabilize this intermediate and remain stable in TFA.

    Reactivity & Orthogonality Comparison

    The following table summarizes the quantitative and qualitative reactivity differences between the two protected pyrazoles, highlighting the superior orthogonality of the PMB group[6],[5].

    Parameter4-(4-Methoxy-benzyloxy)-1H-pyrazole (PMB)4-Benzyloxy-1H-pyrazole (Bn)
    Protecting Group p-Methoxybenzyl (PMB)Benzyl (Bn)
    Electronic Profile Electron-rich (Resonance EDG)Neutral
    Oxidative Cleavage (DDQ) Fast (1–4 Hours via SET mechanism)Inert (Orthogonal)
    Mild Acidic Cleavage (TFA) Susceptible (Minutes to Hours)Inert
    Hydrogenolysis (H₂, Pd/C) SusceptibleSusceptible
    Primary Synthetic Utility Late-stage orthogonal deprotectionRobust, early-stage protection

    Experimental Workflows & Self-Validating Protocols

    The true value of these protecting groups lies in their distinct cleavage pathways. Below is the decision workflow for orthogonal deprotection.

    G Start 4-Hydroxypyrazole Protection Strategy PMB 4-(4-Methoxy-benzyloxy) -1H-pyrazole Start->PMB PMB-Cl, Base Bn 4-benzyloxy -1H-pyrazole Start->Bn Bn-Cl, Base DDQ DDQ / H2O (Oxidative) PMB->DDQ Orthogonal TFA TFA / DCM (Mild Acid) PMB->TFA Mild Cleavage Bn->DDQ No Reaction PdC H2, Pd/C (Hydrogenolysis) Bn->PdC Standard Cleavage Deprotected 4-Hydroxy-1H-pyrazole (Product) DDQ->Deprotected TFA->Deprotected PdC->Deprotected

    Workflow for orthogonal deprotection of PMB vs. Benzyl protected 4-hydroxypyrazoles.

    Protocol A: Oxidative Deprotection of 4-(4-Methoxy-benzyloxy)-1H-pyrazole

    Objective: Selective removal of the PMB group using DDQ without affecting standard benzyl ethers or reducible functional groups[3],[5].

    • Dissolution: Dissolve 4-(4-Methoxy-benzyloxy)-1H-pyrazole (1.0 eq) in a mixture of CH₂Cl₂ and H₂O (18:1 ratio, 0.1 M concentration).

      • Causality: Water is strictly required as the nucleophile to trap the oxonium intermediate; without it, the reaction stalls[5].

    • Oxidant Addition: Cool the solution to 0 °C and add DDQ (1.2–1.5 eq) portion-wise.

      • Self-Validation: The solution will immediately turn a dark, intense color (often deep green or red) indicating the formation of the charge-transfer complex[3].

    • Reaction Progression: Warm to room temperature and stir for 1–4 hours.

      • Self-Validation: As the SET redox cycle completes, the dark color fades, and a pale yellow/brown precipitate of DDHQ (hydroquinone byproduct) forms, visually confirming the reaction's progression[4].

    • Quenching & Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with CH₂Cl₂. The basic quench neutralizes acidic byproducts and washes the DDHQ into the aqueous layer.

    • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate 4-hydroxy-1H-pyrazole and p-anisaldehyde.

    Mechanism A PMB-Ether B Charge-Transfer Complex (with DDQ) A->B DDQ addition C Radical Cation (SET Mechanism) B->C Single Electron Transfer D Oxonium Ion (Stabilized by OMe) C->D Hydrogen abstraction E Hemiacetal Intermediate D->E H2O nucleophilic attack F 4-Hydroxypyrazole + p-Methoxybenzaldehyde E->F Hydrolysis

    Single Electron Transfer (SET) mechanistic pathway for PMB oxidative cleavage by DDQ.

    Protocol B: Catalytic Hydrogenolysis of 4-Benzyloxy-1H-pyrazole

    Objective: Global deprotection of the benzyl ether[6].

    • Preparation: Dissolve 4-benzyloxy-1H-pyrazole (1.0 eq) in anhydrous MeOH or EtOAc.

    • Catalyst Addition: Carefully add 10% Pd/C (10% w/w).

      • Causality: Pd/C provides the surface area for H₂ chemisorption, facilitating the homolytic cleavage of the benzylic C-O bond[6].

    • Inert Atmosphere: Purge the reaction flask with Argon or Nitrogen for 5 minutes.

      • Causality: Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors; purging prevents combustion.

    • Hydrogenation: Introduce H₂ gas via a balloon. Purge the headspace with H₂ three times. Stir vigorously at room temperature.

      • Self-Validation: The balloon will visibly deflate as H₂ is consumed. When deflation stops, the reaction has reached completion.

    • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst.

      • Causality: Celite prevents the fine, potentially pyrophoric palladium particles from clogging the filter paper or igniting upon drying.

    • Concentration: Evaporate the solvent under reduced pressure to yield pure 4-hydroxy-1H-pyrazole.

    Strategic Applications in Drug Development

    The orthogonality between PMB and Bn ethers is heavily leveraged in parallel library synthesis and late-stage functionalization. For instance, in the development of pyrazole-based Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[8],[9], a PMB group allows for the selective unmasking of the 4-hydroxyl group without disturbing other reducible functional groups (like alkenes, alkynes, or nitro groups) that would be destroyed by the Pd/C hydrogenolysis required for a standard benzyl ether. The predictability of these self-validating protocols ensures high fidelity in automated synthesis platforms.

    References

    • GuideChem: 4-(4-Methoxy-benzyloxy)
    • Source: benchchem.
    • ChemicalBook: 4-(benzyloxy)
    • (PDF)
    • Source: total-synthesis.
    • Source: google.com (Patents)
    • Source: google.com (Patents)
    • Source: nih.gov (PMC)
    • p-Methoxybenzyl (PMB)

    Sources

    Comparative

    Analytical Validation of 4-(4-Methoxy-benzyloxy)-1H-pyrazole: A Comparative Guide to Reference Standards

    Executive Summary In early-stage drug discovery and process scale-up, 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS 1893853-00-3) serves as a critical screening compound and structural building block[1]. With a molecular weig...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In early-stage drug discovery and process scale-up, 4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS 1893853-00-3) serves as a critical screening compound and structural building block[1]. With a molecular weight of 204.22 g/mol and a versatile pyrazole pharmacophore[2], it is frequently integrated into targeted libraries. However, transitioning this compound from a research-grade intermediate to a tracked pharmaceutical entity requires rigorous analytical validation.

    The cornerstone of any analytical validation under ICH Q2(R2) guidelines is the Reference Standard [3]. The causality here is absolute: an analytical method is only as reliable as the standard used to calibrate it. This guide objectively compares the performance of different reference standard grades for 4-(4-Methoxy-benzyloxy)-1H-pyrazole, provides mechanistic insights into method development, and outlines a self-validating experimental protocol.

    The Causality of Reference Standard Selection

    According to USP General Chapter <11>, a reference standard must be a highly characterized specimen[4]. When handling 4-(4-Methoxy-benzyloxy)-1H-pyrazole, scientists must account for its specific chemical vulnerabilities. The molecule contains an ether linkage susceptible to acidic hydrolysis and a weakly basic pyrazole ring.

    If a low-grade standard containing unreacted 4-methoxybenzyl chloride or residual synthetic solvents (e.g., DMF) is used, these impurities can co-elute or cause ion suppression in LC-MS, leading to false-positive assay results. Furthermore, improper handling—such as failing to account for moisture content or returning unused material to the original vial—can compromise the integrity of the standard, invalidating the entire analytical run[5].

    Comparative Performance Analysis

    The table below objectively compares three common sourcing strategies for 4-(4-Methoxy-benzyloxy)-1H-pyrazole reference materials:

    ParameterCommercial Screening GradeIn-House Synthesized & PurifiedQualified Secondary Standard
    Purity Certification Typically ≥ 95% (Area % by LC-UV). Lacks absolute mass balance.Variable. Requires extensive qNMR, KF, and TGA testing.≥ 99.5%. Fully characterized with mass balance (Assay = 100% - Impurities).
    Traceability None. Lot-to-lot variability is high.Traceable to internal primary batch.Fully traceable to a primary compendial standard or CRM.
    ICH Q2(R2) Suitability Fail. Unsuitable for GMP release or formal validation.Pass. Valid if rigorous characterization data is documented.Optimal. Ready for immediate use in regulatory submissions.
    Cost / Time Efficiency Low cost, immediate availability.High internal labor cost; delays validation by 2-4 weeks.Moderate cost; saves weeks of internal characterization time.

    Data Synthesis: While screening grade materials[2] are sufficient for early in vitro assays, formal analytical validation necessitates either a rigorously characterized in-house standard or a commercially qualified secondary standard.

    Analytical Validation Workflow

    To demonstrate that the analytical procedure is fit for its intended purpose[3], a structured validation workflow must be executed. The logical progression of this self-validating system is visualized below.

    RS_Validation RS 4-(4-Methoxy-benzyloxy)-1H-pyrazole Reference Standard Qual Standard Qualification (USP <11>) RS->Qual SST System Suitability Testing (Tailing ≤ 1.5, RSD ≤ 2.0%) Qual->SST Val ICH Q2(R2) Validation Protocol SST->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity (R² ≥ 0.999) Val->Lin Acc Accuracy (98-102% Recovery) Val->Acc Prec Precision (Intra/Inter-day RSD ≤ 2%) Val->Prec Report Validated Analytical Method Spec->Report Lin->Report Acc->Report Prec->Report

    Fig 1: ICH Q2(R2) aligned validation workflow for 4-(4-Methoxy-benzyloxy)-1H-pyrazole.

    Mechanistic Insights & Experimental Protocols

    The following protocol outlines a self-validating HPLC-UV/MS method for 4-(4-Methoxy-benzyloxy)-1H-pyrazole. Every step is designed with explicit causality to address the molecule's physicochemical properties.

    Chromatographic Conditions
    • Column: C18, 100 x 4.6 mm, 3 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detection: UV at 225 nm.

    Mechanistic Rationale: The pyrazole nitrogen is weakly basic (conjugate acid pKa ~2.5). Using a mobile phase at pH 2.0 ensures the pyrazole ring is fully protonated. This prevents secondary interactions with free silanols on the stationary phase, which would otherwise cause severe peak tailing. The 4-methoxybenzyl moiety provides a strong chromophore, making 225 nm the optimal wavelength for maximum sensitivity.

    Step-by-Step Validation Methodology

    Step 1: Reference Standard Preparation (Accuracy & Traceability)

    • Allow the Qualified Reference Standard vial to equilibrate to room temperature in a desiccator to prevent condensation.

    • Weigh precisely 10.0 mg of the standard using a microbalance (calibrated daily).

    • Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock solution. Causality: The 50:50 diluent closely matches the initial gradient strength, preventing solvent-effect peak distortion (fronting/splitting) upon injection, while ensuring complete solubilization of the lipophilic methoxy-benzyloxy group.

    Step 2: System Suitability Testing (SST)

    • Dilute the stock to a 0.1 mg/mL working standard.

    • Inject 6 consecutive replicates.

    • Acceptance Criteria: Peak tailing ≤ 1.5; Retention time %RSD ≤ 1.0%; Area %RSD ≤ 2.0%. Causality: SST verifies that the LC system, column kinetics, and detector are stable before committing to the validation run.

    Step 3: Specificity via Forced Degradation

    • Subject 1.0 mL aliquots of the working standard to:

      • Acidic: 0.1N HCl for 24 hours at 60°C.

      • Oxidative: 3% H₂O₂ for 24 hours at room temperature.

    • Neutralize and inject. Causality: The ether linkage in 4-(4-Methoxy-benzyloxy)-1H-pyrazole is prone to acidic cleavage. This step proves the method is specific—meaning it can baseline-resolve the intact active pharmaceutical ingredient (API) from its primary degradation products (likely 1H-pyrazol-4-ol and 4-methoxybenzyl alcohol)[3].

    Step 4: Linearity and Range

    • Prepare five concentration levels: 50%, 75%, 100%, 125%, and 150% of the target assay concentration (0.1 mg/mL).

    • Inject each level in triplicate.

    • Plot Peak Area vs. Concentration. Causality: Ensures the detector response is directly proportional to the concentration of the analyte within the reportable range (Acceptance: R² ≥ 0.999).

    Step 5: Accuracy (Spike Recovery)

    • Spike known amounts of the reference standard into a blank matrix at 80%, 100%, and 120% levels.

    • Extract and analyze in triplicate. Causality: By comparing the theoretical spiked concentration against the calculated concentration from the Linearity curve, we validate the method's accuracy (Acceptance: 98.0% - 102.0% recovery).

    Conclusion

    The analytical validation of 4-(4-Methoxy-benzyloxy)-1H-pyrazole hinges entirely on the quality and handling of its reference standard. While commercial screening grades are adequate for preliminary bioassays, formal ICH Q2(R2) validation requires a fully characterized, highly pure standard. By aligning the physicochemical properties of the pyrazole and methoxy-benzyloxy moieties with rigorous chromatographic controls, laboratories can establish a self-validating, audit-proof analytical method.

    References

    • GuideChem: 4-(4-Methoxy-benzyloxy)
    • Screening Compounds P44598 Source: EvitaChem URL
    • ICH Q2(R2)
    • Source: GMP-Compliance.
    • Are You Handling USP Reference Standards Appropriately?

    Sources

    Validation

    A Comparative Guide to 1H-Pyrazole Protection: PMB vs. Benzyl Groups

    The 1H-pyrazole ring is a privileged pharmacophore in medicinal chemistry and a critical building block in agrochemicals and materials science. During multi-step synthetic sequences—such as cross-coupling, halogenation,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The 1H-pyrazole ring is a privileged pharmacophore in medicinal chemistry and a critical building block in agrochemicals and materials science. During multi-step synthetic sequences—such as cross-coupling, halogenation, or directed lithiation—the nucleophilic and acidic nature of the pyrazole NH necessitates robust protection.

    Choosing the right protecting group is a strategic decision that dictates the flexibility of your entire synthetic route. Two of the most ubiquitous N-protecting groups for pyrazoles are the Benzyl (Bn) and p-Methoxybenzyl (PMB) groups[1]. While structurally similar, the presence of a single electron-donating methoxy group in PMB fundamentally alters its electronic profile, offering orthogonal deprotection strategies that can be leveraged in complex molecule synthesis.

    This guide provides an objective, data-driven comparison of PMB and Benzyl protecting groups for 1H-pyrazoles, detailing their stability profiles, mechanistic cleavage pathways, and field-proven experimental protocols.

    Comparative Stability and Reactivity Profile

    The utility of a protecting group is defined by what it can survive. Both Bn and PMB groups are highly stable to strong nucleophiles, basic conditions, and transition-metal-catalyzed cross-couplings. Furthermore, both groups can be utilized to direct regiospecific lithiation at the pyrazole 5-position or the exocyclic α-benzylic position[2].

    However, they diverge significantly under acidic, oxidative, and reductive conditions. The table below summarizes these differences to guide your synthetic planning.

    Reaction ConditionBenzyl (Bn)p-Methoxybenzyl (PMB)Mechanistic Causality
    Strong Base (n-BuLi, LDA) Highly StableHighly StableNeither group possesses acidic protons susceptible to competitive elimination. Both allow for directed metallation[2].
    Strong Acid (TFA, HCl) Highly StableLabile (Requires Heat)The para-methoxy group (+M effect) stabilizes the resulting benzylic carbocation during heterolytic C-N bond cleavage[3].
    Oxidation (DDQ, CAN) Highly StableLabile (Rapid)PMB has a lower oxidation potential, allowing it to form a charge-transfer complex with oxidants, whereas Bn remains inert[1].
    Reduction (Pd/C, H₂) LabileLabileBoth undergo hydrogenolysis. Interestingly, Bn cleavage can be selectively inhibited by nitrogenous additives (e.g., ammonia, pyridine)[4].

    Strategic Orthogonality in Multi-Step Synthesis

    The primary advantage of selecting PMB over Bn is orthogonality . In molecules containing multiple protected functional groups (e.g., a benzyl ether and an N-PMB pyrazole), the PMB group can be selectively removed using oxidative conditions (like DDQ) without disturbing the benzyl ether[1]. Conversely, if global deprotection is desired, catalytic hydrogenolysis will cleave both groups simultaneously.

    Orthogonal_Strategy Start Molecule with PMB & Bn Protecting Groups Path1 DDQ or CAN (Oxidative Conditions) Start->Path1 Selective Cleavage Path2 Pd/C, H2 (Reductive Conditions) Start->Path2 Non-Selective Result1 PMB Cleaved, Bn Intact (Orthogonal Selectivity) Path1->Result1 Result2 Bn Cleaved, PMB Cleaved (Global Deprotection) Path2->Result2

    Caption: Orthogonal deprotection workflow for PMB and Benzyl groups.

    Mechanistic Insights: The Causality of PMB Cleavage

    Understanding why a reaction works is critical for troubleshooting. The lability of the PMB group is entirely dependent on the resonance electron-donation (+M effect) of the para-methoxy oxygen.

    When treating an N-PMB pyrazole with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the electron-rich PMB aromatic ring donates an electron to the electron-deficient DDQ, forming a charge-transfer complex. Subsequent hydride abstraction generates a highly stabilized benzylic carbocation. Water (which must be present in the solvent mixture) attacks this carbocation to form a hemiaminal, which rapidly collapses to release the free 1H-pyrazole and p-anisaldehyde[1].

    DDQ_Mechanism N1 N-PMB Pyrazole N2 Charge-Transfer Complex N1->N2 + DDQ (Oxidation) N3 Benzylic Carbocation (Stabilized by p-OMe) N2->N3 Hydride Abstraction N4 Hemiaminal Intermediate N3->N4 + H2O (Nucleophilic Attack) N5 1H-Pyrazole + p-Anisaldehyde N4->N5 Collapse & Cleavage

    Caption: Mechanistic pathway of PMB oxidative cleavage by DDQ.

    Self-Validating Experimental Protocols

    The following protocols have been optimized for pyrazole substrates. Expert Note: Pyrazole nitrogens are electron-withdrawing relative to standard aliphatic alkoxides. Therefore, N-PMB pyrazoles often require harsher acidic conditions for cleavage than standard PMB ethers[5].

    Protocol A: Acidic Deprotection of N-PMB Pyrazoles

    While PMB ethers cleave rapidly in dilute TFA at room temperature, N-PMB pyrazoles generally require neat TFA and thermal activation.

    • Reaction Setup: Dissolve the N-PMB pyrazole (1.0 mmol) in neat Trifluoroacetic Acid (TFA) (approx. 3 mL, ~40 equivalents) in a round-bottom flask equipped with a reflux condenser[3].

    • Thermal Activation: Heat the reaction mixture to 70–75 °C and stir for 12–24 hours[3]. Causality: The electron-deficient azole ring destabilizes the transition state leading to the benzylic carbocation, necessitating elevated thermal energy to overcome the activation barrier.

    • Monitoring: Monitor reaction progress via LC-MS. The disappearance of the starting material mass and the appearance of the M-120 (loss of PMB) peak indicates completion.

    • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess TFA. Carefully neutralize the residue with saturated aqueous NaHCO₃ until gas evolution ceases.

    • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    Protocol B: Oxidative Deprotection of N-PMB Pyrazoles (Orthogonal to Bn)

    Use this method when acid-sensitive functional groups are present or when selective PMB removal is required in the presence of a Benzyl group.

    • Reaction Setup: Dissolve the N-PMB pyrazole (1.0 mmol) in a biphasic mixture of CH₂Cl₂ and H₂O (18:1 v/v, 10 mL)[1].

    • Oxidation: Cool the flask to 0 °C using an ice bath. Add DDQ (1.5–2.0 equivalents) portion-wise. The solution will turn deep red/brown as the charge-transfer complex forms.

    • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Causality: Water acts as the essential nucleophile to trap the carbocation; anhydrous conditions will stall the reaction.

    • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

    • Isolation: Filter the biphasic mixture through a pad of Celite to remove the insoluble DDQH₂ byproduct. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    Protocol C: Catalytic Hydrogenolysis of N-Benzyl Pyrazoles

    Benzyl groups are highly robust and are typically removed at the end of a synthetic sequence via reduction.

    • Reaction Setup: Dissolve the N-Benzyl pyrazole (1.0 mmol) in Methanol or Ethanol (10 mL)[6].

    • Catalyst Addition: Carefully add 10% Pd/C (10–20 mol% Pd) to the solution under an inert atmosphere (N₂ or Argon)[6].

      • Expert Troubleshooting: Pyrazole nitrogens can coordinate to palladium, poisoning the catalyst. If the reaction stalls, add a catalytic amount of glacial acetic acid or HCl to protonate the pyrazole, preventing coordination[1].

    • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain under a hydrogen balloon or use a Parr hydrogenator at 30-50 psi[6].

    • Monitoring: Stir at room temperature for 4–12 hours, monitoring by TLC.

    • Isolation: Purge the flask with N₂. Filter the mixture through a pad of Celite to remove the pyrophoric palladium catalyst, washing the pad generously with Methanol. Concentrate the filtrate under reduced pressure to yield the deprotected 1H-pyrazole[6].

    References

    • Application Notes and Protocols: Deprotection of the Benzyl Group from 1-benzyl-4-bromo-1H-pyrazole - Benchchem.
    • The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones - ResearchGate.
    • 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES - Holzer Group.
    • Amino Protecting Group-Benzyl Series - Suzhou Highfine Biotech.
    • Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate - Organic Chemistry Portal.
    • 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles - Semantic Scholar.

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 4-(4-Methoxy-benzyloxy)-1H-pyrazole

    As a Senior Application Scientist, ensuring the safety and efficacy of your laboratory operations requires more than just following a checklist; it requires a mechanistic understanding of the compounds you are handling....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, ensuring the safety and efficacy of your laboratory operations requires more than just following a checklist; it requires a mechanistic understanding of the compounds you are handling.

    4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS: 1893853-00-3) is a specialized screening compound frequently utilized in drug discovery and development[1][2]. While its pyrazole core is highly valued for its ability to form hydrogen bonds with biological targets, this same property makes it an irritant to human mucous membranes[3]. Furthermore, the addition of the lipophilic methoxy-benzyloxy group increases the molecule's ability to permeate the stratum corneum (the outer layer of the skin), elevating the risk of systemic dermal absorption.

    This guide provides a comprehensive, self-validating operational framework for handling this compound, ensuring both researcher safety and experimental integrity.

    Quantitative Hazard & Property Assessment

    To design an effective safety protocol, we must first understand the physical and chemical properties driving the compound's behavior. The data below dictates our choice of Personal Protective Equipment (PPE) and handling environments.

    PropertyValueMechanistic Safety Implication
    CAS Number 1893853-00-3[1]Primary identifier for inventory and safety tracking.
    Molecular Weight 204.22 g/mol [1]Low molecular weight facilitates rapid dissolution in polar aprotic solvents (e.g., DMSO), requiring careful solvent handling.
    Topological Polar Surface Area 47.1 Ų[1]A moderate TPSA indicates excellent cell permeability. If dissolved in a carrier solvent, it will rapidly penetrate laboratory gloves and skin.
    GHS Hazard Indicators H302, H315, H319, H335[3][4]Harmful if swallowed; causes skin/eye irritation; may cause respiratory irritation. Dictates strict respiratory and dermal barriers.

    Personal Protective Equipment (PPE) Matrix

    Do not default to standard laboratory PPE. The specific lipophilic nature of this pyrazole derivative requires targeted barrier protection to prevent exposure[5].

    PPE CategorySpecificationCausal Justification
    Eye/Face Protection ANSI Z87.1 / EN 166 compliant chemical safety goggles[5].Protects against aerosolized powder during weighing and micro-splashes during solvent addition. Safety glasses are insufficient due to the lack of a full orbital seal.
    Hand Protection Nitrile gloves (Minimum 0.11 mm thickness).Nitrile provides a superior chemical barrier against polar aprotic solvents (like DMSO or DMF) used to dissolve lipophilic screening compounds, whereas latex degrades rapidly.
    Body Protection Tyvek lab coat or chemical-resistant apron[5].Prevents the electrostatic accumulation of fine organic particulate matter on standard woven cotton clothing.
    Respiratory N95/P100 particulate respirator (if outside a hood)[4].Prevents inhalation of fine dust which directly targets and irritates the respiratory mucosa (H335)[4].

    Operational Workflow: Preparation and Handling

    Every standard operating procedure (SOP) must be a self-validating system. Do not proceed to the next step until the validation criteria of the current step are met.

    HandlingWorkflow Step1 1. Environmental Control Verify Hood Flow (>100 fpm) Step2 2. Static-Free Weighing Use Grounded Spatula Step1->Step2 Flow Confirmed Step3 3. Solvent Dissolution Add DMSO / Vortex Step2->Step3 Mass Recorded Step4 4. Visual Validation Check for Complete Clarity Step3->Step4 Mixed Thoroughly Step5 5. Secure Storage Amber Vials at -20°C Step4->Step5 Solution Transparent

    Figure 1: Self-validating operational workflow for handling 4-(4-Methoxy-benzyloxy)-1H-pyrazole.

    Step-by-Step Protocol:
    • Environmental Control: Conduct all open-container handling inside a certified Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood[6].

      • Validation: Check the digital airflow monitor. Do not uncap the vial unless the inflow velocity is strictly ≥100 feet per minute (fpm).

    • Static-Free Weighing: Organic powders often carry a static charge that causes them to aerosolize when disturbed. Use an anti-static weighing boat and a grounded micro-spatula.

      • Validation: Tare the analytical balance. After transferring the material and removing the boat, the balance must return to exactly 0.000 g. Any deviation indicates spilled particulate on the draft shield or pan.

    • Dissolution: Add your solvent (e.g., anhydrous DMSO) slowly down the side of the vial to prevent powder displacement. Cap tightly and vortex for 30-60 seconds.

      • Validation: Hold the vial against a high-contrast background (e.g., a printed text sheet). The text must be perfectly legible through the solution, confirming complete dissolution without suspended micro-particulates.

    • Storage: Aliquot the solution into amber glass vials to protect the methoxy-benzyloxy ether linkage from potential photo-oxidation. Store at -20°C.

    Emergency Spill Response and Decontamination

    In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and exposure[6]. Never dry-sweep organic powders. Dry sweeping aerosolizes the fine powder, bypassing dermal PPE and directly exposing the respiratory mucosa.

    SpillProtocol Alert 1. Isolate Evacuate Area DonPPE 2. Protect Don Spill PPE Alert->DonPPE Contain 3. Contain Dampen/Absorb DonPPE->Contain Clean 4. Clean Soap & Water Contain->Clean Dispose 5. Dispose Solid Waste Bin Clean->Dispose

    Figure 2: Sequential emergency response protocol for localized solid or solution spills.

    Step-by-Step Spill Protocol:
    • Isolation: Immediately halt work. If the spill is outside the fume hood, evacuate personnel from the immediate vicinity to prevent tracking the powder[4].

    • Containment (Solid Spill): Lightly dampen a disposable paper towel with a non-reactive solvent (e.g., water or 70% ethanol) and gently place it over the powder to suppress dust generation[4].

    • Containment (Liquid Spill): Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads)[6].

    • Decontamination: Wipe the area inward from the edges to the center. Wash the surface thoroughly with laboratory detergent and water.

      • Validation: Wipe the decontaminated area with a dry, white paper towel. The towel must show absolutely no visual discoloration or residue.

    • Disposal: Place all contaminated materials (towels, gloves, absorbents) into a sealed, labeled hazardous waste bag.

    Waste Disposal Plan

    Thermal decomposition of pyrazole compounds releases highly irritating and toxic nitrogen oxides (NOx)[5].

    • Solid Waste: Dispose of empty vials, contaminated gloves, and weighing boats in designated solid hazardous waste containers for high-temperature incineration.

    • Liquid Waste: Classify solutions as Halogen-Free Organic Waste (unless dissolved in a halogenated solvent like DCM). Do not pour down the sink[4].

    References

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(4-Methoxy-benzyloxy)-1H-pyrazole
    Reactant of Route 2
    Reactant of Route 2
    4-(4-Methoxy-benzyloxy)-1H-pyrazole
    © Copyright 2026 BenchChem. All Rights Reserved.